Pomalidomide 4'-alkylC4-azide
Description
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Structure
3D Structure
Propriétés
Formule moléculaire |
C17H18N6O4 |
|---|---|
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
4-(4-azidobutylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H18N6O4/c18-22-20-9-2-1-8-19-11-5-3-4-10-14(11)17(27)23(16(10)26)12-6-7-13(24)21-15(12)25/h3-5,12,19H,1-2,6-9H2,(H,21,24,25) |
Clé InChI |
LTRNAKXZLMEDIP-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Pomalidomide 4'-alkylC4-azide: A Technical Guide for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide 4'-alkylC4-azide has emerged as a critical chemical tool in the rapidly advancing field of targeted protein degradation (TPD). This functionalized derivative of pomalidomide, an immunomodulatory drug, serves as a versatile building block for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.
This technical guide provides a comprehensive overview of this compound, including its synthesis, its role in PROTAC development, and detailed experimental protocols for its application and evaluation.
Pomalidomide functions as a potent ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2] By incorporating a 4-carbon alkyl linker with a terminal azide group, this molecule is primed for efficient conjugation to a target protein ligand via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry".[1][2] This modular approach facilitates the rapid assembly of PROTAC libraries for the identification and optimization of novel degraders against a wide array of protein targets.[2]
Core Concepts and Signaling Pathway
PROTACs synthesized using this compound operate by inducing proximity between CRBN and a protein of interest (POI). The pomalidomide moiety binds to CRBN, while the other end of the PROTAC binds to the target protein. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[1]
Data Presentation
Binding Affinities of Pomalidomide and Related Ligands to CRBN
The efficacy of a pomalidomide-based PROTAC is fundamentally dependent on the binding affinity of the pomalidomide moiety to CRBN. While specific quantitative binding data for this compound is not extensively published, the affinity of the parent molecule, pomalidomide, serves as a critical benchmark.
| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method |
| Pomalidomide | ~157 nM | ~1.2 µM, ~2 µM, ~3 µM | Competitive Titration, Competitive Binding Assay |
| Thalidomide | ~250 nM | - | - |
| Lenalidomide | ~178 nM | ~2 µM | Competitive Binding Assay |
Data compiled from multiple sources.[3][4][5]
Synthesis Yields
The following table provides typical yields for the multi-step synthesis of pomalidomide-linker-azide compounds. Actual yields may vary depending on specific reaction conditions and scale.
| Synthesis Step | Product | Typical Yield |
| Alkylation of Pomalidomide | Pomalidomide-C4-bromide | 60-70% |
| Azide Substitution | Pomalidomide-C4-azide | 80-90% |
| CuAAC Click Chemistry | Final PROTAC | 40-85% |
Yields are estimates based on reported synthetic protocols for similar compounds.[1][6]
Experimental Protocols
Synthesis of this compound
This protocol describes a two-step synthesis starting from pomalidomide.
Step 1: Synthesis of 4-(4-bromobutylamino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
-
To a solution of pomalidomide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.0 eq) and 1,4-dibromobutane (3.0 eq).
-
Stir the reaction mixture at 60 °C for 12 hours under an inert atmosphere.
-
After cooling to room temperature, dilute the reaction mixture with water and extract three times with dichloromethane (DCM).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-10% methanol in DCM) to afford the N-(4-bromobutyl)-pomalidomide derivative.
Step 2: Synthesis of 4-(4-azidobutylamino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (this compound)
-
To a solution of the N-(4-bromobutyl)-pomalidomide derivative (1.0 eq) in DMF, add sodium azide (3.0 eq).
-
Stir the reaction mixture at 60 °C for 6 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract three times with DCM.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-5% methanol in DCM) to yield this compound.[1]
PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of this compound to an alkyne-modified target protein ligand.
-
In a reaction vial, dissolve the alkyne-modified target protein ligand (1.0 eq) and this compound (1.05 eq) in a suitable solvent system (e.g., a mixture of t-BuOH and water or DMF).
-
Add a copper(I) source, such as copper(II) sulfate pentahydrate (0.1 eq), and a reducing agent, such as sodium ascorbate (0.2 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude PROTAC product by silica gel column chromatography or preparative HPLC.[2]
Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 to 1000 nM) for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Apply an ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control.[7][8][9]
Conclusion
This compound is an indispensable tool for the modern drug discovery scientist engaged in targeted protein degradation. Its well-characterized interaction with the E3 ligase CRBN, combined with a linker optimized for bioorthogonal click chemistry, provides a robust and efficient platform for the synthesis of novel PROTACs. The experimental protocols and data presented in this guide offer a solid foundation for researchers to design, synthesize, and evaluate pomalidomide-based degraders, thereby accelerating the development of this transformative therapeutic modality.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
Pomalidomide as a Cereblon E3 Ligase Ligand: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pomalidomide, a third-generation immunomodulatory drug (IMiD), has revolutionized the treatment of multiple myeloma. Its therapeutic efficacy is rooted in its function as a molecular glue that binds to the Cereblon (CRBN) E3 ubiquitin ligase complex. This guide provides a comprehensive technical overview of pomalidomide's mechanism of action, focusing on its role as a CRBN ligand. It details the downstream signaling cascades, presents quantitative data on binding affinities and clinical efficacy, and provides detailed protocols for key experimental assays. This document is intended to serve as a valuable resource for researchers and drug development professionals in the field of targeted protein degradation and oncology.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Pomalidomide's primary mechanism of action involves the hijacking of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[1] By binding to Cereblon, the substrate receptor of this complex, pomalidomide allosterically modifies its substrate specificity.[1][2] This alteration induces the recruitment of "neosubstrates," proteins not normally targeted by the native CRL4-CRBN complex, for ubiquitination and subsequent degradation by the 26S proteasome.[1][2][3]
The most critical neosubstrates of the pomalidomide-CRBN complex in the context of multiple myeloma are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][4] These proteins are essential for the survival and proliferation of myeloma cells.[5] Their degradation triggers a cascade of downstream events leading to both direct anti-tumor effects and immunomodulation.[2]
Signaling Pathways
The pomalidomide-induced degradation of IKZF1 and IKZF3 initiates a series of downstream signaling events that culminate in anti-myeloma activity. A key consequence is the downregulation of interferon regulatory factor 4 (IRF4) and c-Myc, two critical oncogenic transcription factors for malignant plasma cells.[2][6] The suppression of this pathway ultimately leads to cell cycle arrest and apoptosis in myeloma cells.[2]
Furthermore, the degradation of IKZF1 and IKZF3 in T cells leads to immunomodulatory effects. It results in the de-repression of Interleukin-2 (IL-2) production, which enhances T cell and Natural Killer (NK) cell proliferation and cytotoxicity against myeloma cells.[5][7]
Quantitative Data
The efficacy of pomalidomide as a CRBN ligand is underscored by its binding affinity and its clinical performance in treating multiple myeloma.
Table 1: Pomalidomide Binding Affinity for Cereblon
| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method |
| Pomalidomide | ~157 nM[8][9] | 1.2 µM, ~2 µM, ~3 µM[8][10] | Competitive Titration, Competitive Binding Assay[8] |
| Lenalidomide | ~178 nM[9] | 1.5 µM[11] | Competitive Binding Assay[11] |
| Thalidomide | ~250 nM[9] | - | Not specified |
Table 2: Clinical Efficacy of Pomalidomide in Relapsed/Refractory Multiple Myeloma (Phase III MM-003 Trial)[12]
| Outcome | Pomalidomide + Low-Dose Dexamethasone | High-Dose Dexamethasone | Hazard Ratio (HR) / p-value |
| Progression-Free Survival (PFS) | 4.0 months | 1.9 months | HR = 0.48, p < .0001 |
| Overall Survival (OS) | 12.7 months | 8.1 months | HR = 0.74, p = .0285 |
| Overall Response Rate (ORR) | 31% | 10% | p < .0001 |
Table 3: Common Grade 3-4 Adverse Events in the MM-003 Trial[12]
| Adverse Event | Pomalidomide + Low-Dose Dexamethasone | High-Dose Dexamethasone |
| Neutropenia | 48% | 16% |
| Anemia | 33% | 37% |
| Thrombocytopenia | 22% | 26% |
| Pneumonia | 13% | 8% |
Experimental Protocols
Cereblon Binding Assay (Fluorescence Polarization)
This protocol is adapted from commercially available kits and is used to determine the binding affinity of compounds to the CRBN-DDB1 complex.[1][12]
Materials:
-
Recombinant human CRBN-DDB1 complex
-
Fluorescently labeled thalidomide probe (e.g., Cy5-thalidomide)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT)
-
Pomalidomide (as a positive control and test compound)
-
Black, low-binding 96-well microplate
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of pomalidomide in the assay buffer.
-
In a 96-well plate, add the diluted compounds. Include wells with assay buffer only for "no inhibitor" and "no enzyme" controls.
-
Add a constant concentration of the fluorescently labeled thalidomide probe to each well.
-
Add a constant concentration of the His-tagged CRBN/DDB1 complex to all wells except the "no enzyme" control.
-
Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a microplate reader.
-
The IC50 value is determined by plotting the fluorescence polarization signal against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to demonstrate the pomalidomide-dependent interaction between CRBN and its neosubstrates.[13][14]
Materials:
-
Cell line expressing tagged versions of CRBN and the neosubstrate (e.g., HEK-293T cells transfected with Flag-CRBN and HA-IKZF1)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Antibody against the tagged protein (e.g., anti-Flag antibody)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer (e.g., Laemmli sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Treat the cells with pomalidomide or a vehicle control (DMSO) for a specified time.
-
Lyse the cells and pre-clear the lysate to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody against the tagged protein (e.g., anti-Flag for CRBN) overnight at 4°C.
-
Add Protein A/G magnetic beads to capture the immune complexes.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluate by SDS-PAGE and Western blotting using antibodies against both CRBN and the neosubstrate (e.g., anti-Flag and anti-HA). An increased amount of the neosubstrate in the pomalidomide-treated sample indicates a drug-dependent interaction.
In Vitro Ubiquitination Assay
This assay confirms the ability of pomalidomide to induce the ubiquitination of a neosubstrate.[3][15]
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant CRL4-CRBN E3 ligase complex
-
Recombinant neosubstrate protein (e.g., IKZF1)
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
Pomalidomide
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Assemble the ubiquitination reaction mixture containing E1, E2, CRL4-CRBN, the neosubstrate, ubiquitin, and reaction buffer.
-
Add pomalidomide or DMSO to the respective reaction tubes.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding Laemmli sample buffer.
-
Analyze the reaction products by SDS-PAGE and Western blotting using an antibody against the neosubstrate. A ladder of higher molecular weight bands in the pomalidomide-treated lane indicates polyubiquitination.
Neosubstrate Degradation Assay (Western Blot)
This is a cell-based assay to measure the degradation of neosubstrates following pomalidomide treatment.[1][16]
Materials:
-
Myeloma cell line (e.g., MM.1S)
-
Pomalidomide
-
Cell lysis buffer
-
Protein concentration assay kit (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies against IKZF1, IKZF3, and a loading control (e.g., β-actin)
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of pomalidomide or DMSO for a specified time (e.g., 12-24 hours).
-
Harvest the cells and lyse them.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies against IKZF1, IKZF3, and a loading control.
-
Incubate with the appropriate secondary antibody and detect the protein bands. A decrease in the levels of IKZF1 and IKZF3 in the pomalidomide-treated samples confirms their degradation.
Resistance Mechanisms
Despite the significant efficacy of pomalidomide, resistance can develop. The primary mechanism of resistance is the downregulation or mutation of CRBN, which prevents the drug from binding and initiating the degradation of neosubstrates.[17][18] Other potential mechanisms include alterations in the tumor microenvironment and the activation of bypass signaling pathways.[17][19]
Conclusion
Pomalidomide's function as a molecular glue that hijacks the CRBN E3 ligase complex represents a paradigm shift in cancer therapy. By inducing the degradation of key survival proteins in myeloma cells, it exerts potent anti-tumor and immunomodulatory effects. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and clinicians working to further understand and leverage this powerful therapeutic agent. Future research will likely focus on overcoming resistance mechanisms and developing next-generation CRBN E3 ligase modulators with enhanced efficacy and specificity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. benchchem.com [benchchem.com]
- 14. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Multi-omics investigation of the resistance mechanisms of pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ashpublications.org [ashpublications.org]
An In-depth Technical Guide to the Role of the Azide Group in Pomalidomide 4'-alkylC4-azide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Pomalidomide 4'-alkylC4-azide, a functionalized derivative of the immunomodulatory drug Pomalidomide. The guide details the strategic role of the azide group in the context of targeted protein degradation, specifically in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It includes a summary of relevant quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Introduction to Pomalidomide and the Role of the Azide Group
Pomalidomide is a potent modulator of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] By binding to CRBN, a substrate receptor of the CRL4-CRBN complex, Pomalidomide redirects the complex's activity to induce the ubiquitination and subsequent proteasomal degradation of specific "neo-substrate" proteins, most notably the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][4] This mechanism of action is central to its therapeutic effects in multiple myeloma.
The inherent ability of Pomalidomide to recruit the CRBN E3 ligase has made it a valuable component in the development of PROTACs. PROTACs are heterobifunctional molecules that consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[5][6] this compound is a derivative of Pomalidomide designed specifically for the synthesis of PROTACs.
The key feature of this molecule is the azide group (-N₃) at the terminus of the 4-carbon alkyl linker (alkylC4). The primary role of this azide group is to serve as a versatile chemical handle for "click chemistry," a class of bioorthogonal reactions known for their high efficiency, specificity, and biocompatibility.[7] The azide group allows for the facile and covalent conjugation of the Pomalidomide moiety to a POI-binding ligand that has been functionalized with a complementary reactive group, typically an alkyne. This reaction, most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forms a stable triazole ring, linking the two parts of the PROTAC.[8][9]
Quantitative Data
| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method |
| Pomalidomide | ~157 nM | ~1.2 µM - 3 µM | Competitive Titration, Competitive Binding Assay |
| Lenalidomide | ~178 nM | ~2 µM | Competitive Titration, Competitive Binding Assay |
| Thalidomide | ~250 nM | Not Reported | Competitive Titration |
Note: Data is compiled from different studies and experimental conditions may vary. The binding affinity of this compound is expected to be in a similar range to that of Pomalidomide.[10][11]
Experimental Protocols
The following protocols provide a representative synthesis for this compound and its subsequent use in PROTAC synthesis.
The synthesis of this compound can be achieved through a two-step process involving the alkylation of Pomalidomide followed by azidation. A similar strategy for a C5 linker is well-documented and can be adapted for the C4 linker.[5]
Step 1: Synthesis of 4'-((4-bromobutyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
-
Materials: Pomalidomide, 1,4-dibromobutane, Potassium carbonate (K₂CO₃), Dimethylformamide (DMF), Dichloromethane (DCM), Saturated aqueous Sodium Bicarbonate (NaHCO₃), Brine, Anhydrous Sodium Sulfate (Na₂SO₄), Silica gel.
-
Procedure:
-
To a solution of Pomalidomide (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and 1,4-dibromobutane (3.0 eq).
-
Stir the reaction mixture at 60 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with DCM (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 4'-((4-bromobutyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione.
-
Step 2: Synthesis of this compound
-
Materials: 4'-((4-bromobutyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, Sodium azide (NaN₃), DMF, DCM, Water, Brine, Anhydrous Na₂SO₄, Silica gel.
-
Procedure:
-
To a solution of the product from Step 1 (1.0 eq) in DMF, add sodium azide (3.0 eq).
-
Stir the reaction mixture at 60 °C for 6 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with DCM (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
-
This protocol describes the conjugation of this compound to an alkyne-functionalized POI ligand.[6][8]
-
Materials: this compound, Alkyne-modified POI ligand, Copper(II) sulfate pentahydrate (CuSO₄·5H₂O), Sodium ascorbate, Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended), tert-Butanol (t-BuOH), Water, appropriate solvents for purification (e.g., Ethyl Acetate, DCM).
-
Procedure:
-
In a reaction vial, dissolve the alkyne-modified POI ligand (1.0 eq) and this compound (1.05 eq) in a suitable solvent system (e.g., a 1:1 mixture of t-BuOH and water, or DMF).
-
Add a copper(I) source, such as copper(II) sulfate pentahydrate (0.1 eq), and a reducing agent, such as sodium ascorbate (0.2 eq). The use of a copper-chelating ligand like THPTA is recommended to improve reaction efficiency and prevent side reactions.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the PROTAC molecule by preparative HPLC or silica gel column chromatography to obtain the final product.
-
Characterize the final PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Target Protein Degradation Assay (Western Blot) [6]
-
Purpose: To confirm that the synthesized PROTAC induces the degradation of the target protein.
-
Procedure:
-
Cell Culture and Treatment: Plate cells of interest at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified period (e.g., 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Lyse the cells and quantify the protein concentration.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Detection and Analysis: Use a secondary antibody conjugated to a detectable marker (e.g., HRP) and visualize the protein bands. Quantify the band intensities to determine the extent of protein degradation.
-
Cereblon Binding Assay (Competitive Binding) [6]
-
Purpose: To verify that the Pomalidomide moiety of the PROTAC retains its ability to bind to Cereblon.
-
Procedure:
-
A fluorescently labeled Pomalidomide tracer that binds to CRBN is used.
-
In a multi-well plate, add a fixed concentration of purified CRBN protein and the fluorescent tracer.
-
Add varying concentrations of the test compound (the synthesized PROTAC).
-
Incubate to allow for competitive binding.
-
Measure the fluorescence signal (e.g., using Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET). A decrease in the signal indicates displacement of the tracer by the test compound, confirming its binding to CRBN.
-
Visualizations
Caption: Mechanism of protein degradation by a Pomalidomide-based PROTAC.
Caption: General experimental workflow for PROTAC synthesis and characterization.
Conclusion
This compound is a critical chemical tool in the field of targeted protein degradation. The strategically incorporated azide group provides a highly efficient and versatile handle for the synthesis of Pomalidomide-based PROTACs through click chemistry. This enables the rapid and modular assembly of novel therapeutics designed to hijack the cellular ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. The methodologies and concepts outlined in this guide provide a foundational understanding for researchers and drug development professionals working to advance this exciting therapeutic modality.
References
- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Pomalidomide 4'-alkylC4-azide for PROTAC Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of specific proteins, including those previously deemed "undruggable". These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] Pomalidomide, an immunomodulatory imide drug (IMiD), is a widely utilized E3 ligase ligand that binds to Cereblon (CRBN).[2] By incorporating pomalidomide into a PROTAC, the cellular ubiquitin-proteasome system can be hijacked to induce the degradation of the target protein.[2]
This technical guide focuses on Pomalidomide 4'-alkylC4-azide, a key building block for the efficient synthesis of pomalidomide-based PROTACs.[3] The terminal azide group on the C4 linker allows for facile conjugation to a POI ligand via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. This document provides a comprehensive overview of the synthesis, mechanism of action, and application of this compound in PROTAC development, complete with detailed experimental protocols and data presentation.
Mechanism of Action: Pomalidomide-Based PROTACs
Pomalidomide-based PROTACs function by inducing the proximity of the target protein to the CRBN E3 ubiquitin ligase complex.[2] The pomalidomide moiety of the PROTAC binds to CRBN, while the other end of the molecule binds to the POI.[2] This ternary complex formation facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein.[2] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[2]
Synthesis of this compound
The synthesis of this compound is a two-step process that begins with the alkylation of pomalidomide with a bifunctional C4 linker, followed by the conversion of the terminal functional group to an azide. While the search results provided a detailed protocol for a C5 linker, the procedure can be adapted for a C4 linker by substituting the corresponding C4 reagent.
Step 1: Synthesis of N-(4-bromobutyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
This initial step involves the installation of the C4 linker onto the pomalidomide core.
Experimental Protocol:
-
To a solution of pomalidomide (1.0 equivalent) in anhydrous dimethylformamide (DMF), add potassium carbonate (2.0 equivalents) and 1,4-dibromobutane (3.0 equivalents).
-
Stir the reaction mixture at 60 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with dichloromethane (DCM) three times.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-10% methanol in DCM) to yield N-(4-bromobutyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione.[2]
Step 2: Synthesis of this compound
The terminal bromide of the linker is then converted to an azide.
Experimental Protocol:
-
To a solution of N-(4-bromobutyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (1.0 equivalent) in DMF, add sodium azide (3.0 equivalents).[2]
-
Stir the reaction mixture at 60 °C for 6 hours.[2]
-
After cooling to room temperature, dilute the reaction mixture with water and extract with DCM three times.[2]
-
Wash the combined organic layers with water and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-5% methanol in DCM) to yield this compound.[2]
| Step | Product | Typical Yield |
| 1 | N-(4-bromobutyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione | 60-70% |
| 2 | This compound | 85-95% |
Table 1: Typical yields for the synthesis of this compound. Actual yields may vary depending on specific reaction conditions and scale.
PROTAC Synthesis via Click Chemistry
This compound is a versatile building block for the synthesis of PROTACs using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1] This reaction allows for the efficient and specific conjugation of the pomalidomide-azide linker to a target protein ligand that has been functionalized with a terminal alkyne.[1]
Experimental Protocol: PROTAC Synthesis
-
In a reaction vial, dissolve the alkyne-modified target protein ligand (1.0 equivalent) and this compound (1.05 equivalents) in a suitable solvent system (e.g., a mixture of t-BuOH and water or DMF).[1]
-
Add a copper(I) source, such as copper(II) sulfate pentahydrate (0.1 equivalent), and a reducing agent, such as sodium ascorbate (0.2 equivalent).[1]
-
Stir the reaction mixture at room temperature for 4-12 hours.[1]
-
Monitor the reaction by LC-MS.[1]
-
Upon completion, purify the PROTAC molecule by preparative HPLC to obtain the final product.[1]
-
Characterize the PROTAC by ¹H NMR, ¹³C NMR, and HRMS.[1]
Evaluation of Pomalidomide-Based PROTACs
Once synthesized, the efficacy of the pomalidomide-based PROTAC must be evaluated through a series of biochemical and cellular assays.[1]
Target Protein Degradation Assay (Western Blot)
This is the primary method to confirm that the PROTAC induces the degradation of the target protein.[1]
Experimental Protocol:
-
Cell Culture and Treatment: Plate cells of interest at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified period (e.g., 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO).[1]
-
Cell Lysis: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the target protein and a loading control (e.g., GAPDH, β-actin).
-
Data Analysis: Quantify the band intensities to determine the extent of protein degradation at different PROTAC concentrations and time points. This is often used to calculate the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[4]
| Parameter | Description |
| DC₅₀ | The concentration of the PROTAC that results in 50% degradation of the target protein. |
| Dₘₐₓ | The maximum percentage of target protein degradation achieved by the PROTAC. |
Table 2: Key parameters for evaluating PROTAC-mediated protein degradation.
Cereblon Binding Assay
This assay confirms that the pomalidomide moiety of the PROTAC retains its ability to bind to Cereblon.[1]
Experimental Protocol: Competitive Binding Assay (e.g., TR-FRET)
-
Assay Principle: A fluorescently labeled pomalidomide tracer that binds to CRBN is used.[1]
-
Procedure: In a microplate, combine recombinant CRBN, the fluorescent tracer, and varying concentrations of the PROTAC.
-
Measurement: After incubation, measure the TR-FRET signal. The PROTAC will compete with the tracer for binding to CRBN, leading to a decrease in the TR-FRET signal.
-
Data Analysis: Plot the TR-FRET signal against the PROTAC concentration to determine the binding affinity (e.g., IC₅₀).
Conclusion
This compound is a valuable chemical tool for the development of potent and specific PROTACs. Its straightforward synthesis and the versatility of the azide group for "click chemistry" make it an attractive building block for creating libraries of PROTACs for various protein targets. The experimental protocols provided in this guide offer a solid foundation for researchers to synthesize and evaluate novel pomalidomide-based PROTACs in the quest for new therapeutics.
References
The Architect of Destruction: A Technical Guide to Pomalidomide-Mediated Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the molecular mechanisms underpinning targeted protein degradation (TPD) facilitated by pomalidomide. Pomalidomide, a thalidomide analog, functions as a potent "molecular glue," redirecting the cellular ubiquitin-proteasome system to selectively eliminate specific proteins. This document details the core mechanism of action, presents key quantitative data, outlines detailed experimental protocols for studying this process, and visualizes the critical pathways and workflows involved.
Core Mechanism: Hijacking the Cellular Machinery
Pomalidomide exerts its therapeutic effects, particularly in multiple myeloma, by co-opting the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex , with Cereblon (CRBN) acting as the substrate receptor.[1][2] In its native state, the CRL4^CRBN^ complex ubiquitinates its own set of endogenous substrates. However, the introduction of pomalidomide fundamentally alters its function.
Pomalidomide acts as a molecular glue, binding to a hydrophobic pocket within CRBN.[3][4] This binding event creates a novel protein interface that has a high affinity for so-called "neosubstrates," which are not the natural targets of CRBN.[5] In the context of multiple myeloma, the primary neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) .[6][7]
The formation of this stable ternary complex—comprising CRBN, pomalidomide, and IKZF1/IKZF3—brings the neosubstrate into close proximity with the E3 ligase machinery. This proximity allows for the efficient transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine residues on the surface of IKZF1 and IKZF3. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome , the cell's primary protein degradation machinery, which then unfolds and degrades the targeted transcription factors.[8][9]
Downstream Signaling Consequences
The degradation of IKZF1 and IKZF3 has profound consequences for multiple myeloma cells. These transcription factors are critical for the expression of Interferon Regulatory Factor 4 (IRF4) , a master regulator of plasma cell differentiation and a key survival factor for myeloma cells.[6][10] IRF4, in turn, forms a positive regulatory loop with the oncogene c-Myc .[11]
By eliminating IKZF1 and IKZF3, pomalidomide triggers a cascade of events:
-
Transcription of IRF4 is significantly reduced.
-
The subsequent decrease in IRF4 protein levels leads to the downregulation of MYC transcription.
-
The loss of these critical survival and proliferation signals ultimately drives the myeloma cells into apoptosis (programmed cell death).[10][11]
Beyond its direct anti-tumor effects, the degradation of IKZF1/IKZF3 also contributes to pomalidomide's immunomodulatory properties. IKZF1 and IKZF3 are known repressors of Interleukin-2 (IL-2) production in T-cells.[6] Their degradation leads to increased IL-2 secretion, which enhances the cytotoxic activity of T-cells and Natural Killer (NK) cells, thereby bolstering the patient's anti-tumor immune response.[1][2]
Quantitative Data Summary
The efficacy of pomalidomide is underpinned by its specific molecular interactions and their downstream consequences. The following tables summarize key quantitative data from published literature.
Table 1: Binding Affinities and Cellular Potency
| Parameter | Molecule/Cell Line | Value | Assay Method |
| Kd (Binding Affinity) | Pomalidomide to CRBN | ~157 nM | Competitive Titration |
| IC50 (CRBN Binding) | Pomalidomide | ~1.2 - 3 µM | Competitive Binding Assay |
| IC50 (Cell Viability) | RPMI-8226 (Myeloma) | ~8 µM | MTT Assay |
| IC50 (Cell Viability) | OPM2 (Myeloma) | ~10 µM | MTT Assay |
Table 2: Protein Degradation Parameters
| Parameter | Target Protein | Cell Line | Value | Assay Method |
| DC50 (Degradation) | IKZF1 | MM.1S | ~0.375 µM | Western Blot |
| Dmax (Degradation) | IKZF1 | MM.1S | ~76% | Western Blot |
| DC50 (Degradation) | IKZF3 | MM.1S | ~0.807 µM | Western Blot |
| Dmax (Degradation) | IKZF3 | MM.1S | ~69% | Western Blot |
Note: Data are compiled from various sources and may vary based on experimental conditions. DC50 is the concentration required for 50% maximal degradation, and Dmax is the maximal degradation observed.
Key Experimental Protocols
Verifying the mechanism of action of pomalidomide involves a series of key experiments. Below are detailed methodologies for assessing protein degradation and ubiquitination.
Western Blot for IKZF1/IKZF3 Degradation
This protocol is used to quantify the reduction in IKZF1 and IKZF3 protein levels following pomalidomide treatment.
Workflow Visualization
Methodology
-
Cell Culture and Treatment:
-
Culture multiple myeloma cells (e.g., MM.1S) to a density of approximately 1 x 10^6 cells/mL.
-
Treat cells with a serial dilution of pomalidomide (e.g., 0.01 to 10 µM) or DMSO as a vehicle control for a specified time (e.g., 6, 12, or 24 hours).
-
-
Cell Lysis:
-
Harvest cells by centrifugation (300 x g for 5 minutes).
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize lysate concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 4-12% Bis-Tris polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane overnight at 4°C with primary antibodies against IKZF1, IKZF3, and a loading control (e.g., GAPDH or β-Actin), diluted in blocking buffer.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the IKZF1 and IKZF3 bands to the corresponding loading control band.
-
Calculate the percentage of protein remaining relative to the DMSO-treated control to determine DC50 and Dmax values.
-
In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination process in a cell-free system to confirm that pomalidomide directly induces the ubiquitination of IKZF1/IKZF3 by the CRL4^CRBN^ complex.
Methodology
-
Reagents:
-
Recombinant Human E1 Activating Enzyme (e.g., UBE1)
-
Recombinant Human E2 Conjugating Enzyme (e.g., UBE2D1/UbcH5a)
-
Recombinant CRL4^CRBN^ complex (or individual components: CUL4A, DDB1, RBX1, CRBN)
-
Recombinant Human Ubiquitin
-
Recombinant substrate protein (e.g., GST-tagged IKZF1)
-
ATP solution (100 mM)
-
Ubiquitination Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)
-
Pomalidomide (dissolved in DMSO)
-
-
Reaction Setup:
-
In a microcentrifuge tube, assemble the following components on ice (for a 25 µL reaction):
-
Ubiquitination Reaction Buffer (1X final concentration)
-
ATP (10 mM final concentration)
-
Ubiquitin (~100 µM final concentration)
-
E1 Enzyme (~100 nM final concentration)
-
E2 Enzyme (~1 µM final concentration)
-
CRL4^CRBN^ complex (~50 nM final concentration)
-
Substrate protein (IKZF1) (~1-5 µM final concentration)
-
Pomalidomide (at desired concentration) or DMSO control
-
-
Note: Include negative controls lacking key components like ATP, E1, E2, or the CRL4^CRBN^ complex.
-
-
Incubation:
-
Initiate the reaction by adding the ATP.
-
Incubate the reaction mixture at 37°C for 60-120 minutes.
-
-
Termination and Analysis:
-
Stop the reaction by adding 2x Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Analyze the reaction products by SDS-PAGE and Western blot using an antibody against the substrate protein (IKZF1) or an anti-ubiquitin antibody.
-
-
Expected Results:
-
In the presence of pomalidomide and all necessary components, a high-molecular-weight smear or ladder of bands above the unmodified IKZF1 band will be observed. This represents polyubiquitinated IKZF1.
-
This ubiquitination signal should be significantly reduced or absent in the DMSO control and other negative control reactions.
-
Conclusion
Pomalidomide represents a paradigm of targeted protein degradation, effectively reprogramming an E3 ubiquitin ligase to eliminate proteins that drive cancer progression. Its mechanism as a molecular glue, inducing the degradation of IKZF1 and IKZF3, provides a powerful therapeutic strategy against multiple myeloma. A thorough understanding of its molecular interactions, downstream signaling effects, and the experimental methodologies used for its characterization is crucial for the continued development of novel protein degraders and the optimization of existing therapies. This guide serves as a foundational resource for professionals dedicated to advancing the field of targeted therapeutics.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular glue CELMoD compounds are regulators of cereblon conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lander-lab.com [lander-lab.com]
- 5. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lenalidomide induces degradation of IKZF1 and IKZF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pomalidomide: the new immunomodulatory agent for the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Pomalidomide 4'-alkylC4-azide: A Technical Guide for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide, a derivative of thalidomide, is a potent immunomodulatory agent that has garnered significant attention in the field of targeted protein degradation. It functions as a molecular glue, recruiting neosubstrates to the Cereblon (CRBN) E3 ubiquitin ligase complex for subsequent ubiquitination and proteasomal degradation. This inherent ability to engage CRBN has made pomalidomide a cornerstone in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs).
This technical guide provides an in-depth overview of Pomalidomide 4'-alkylC4-azide, a key building block for the synthesis of pomalidomide-based PROTACs. This functionalized derivative incorporates the pomalidomide scaffold, a four-carbon alkyl linker, and a terminal azide group, rendering it amenable to "click chemistry" for facile conjugation to a POI-binding ligand. This document will detail its structure, function, synthesis, and application in the development of novel protein degraders.
Structure and Function
This compound is a functionalized cereblon ligand designed for PROTAC® research and development. It comprises three key components: the pomalidomide moiety that serves as the E3 ligase ligand, a C4 alkyl linker, and a terminal azide group for conjugation.[1]
Structure:
-
Pomalidomide Core: The 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione core is responsible for binding to the CRBN subunit of the CRL4-CRBN E3 ubiquitin ligase complex.
-
Alkyl C4 Linker: A four-carbon aliphatic chain that provides spatial separation between the pomalidomide core and the azide functionality. The linker length and composition are critical for optimal ternary complex formation between the PROTAC, the target protein, and the E3 ligase.
-
Terminal Azide: The azide group serves as a reactive handle for covalent linkage to a POI-binding ligand functionalized with a terminal alkyne, typically via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction.
Function:
The primary function of this compound is to serve as a prefabricated module for the efficient synthesis of PROTACs. By providing the E3 ligase-binding component and a versatile conjugation handle, it streamlines the process of generating novel protein degraders. The resulting PROTAC hijacks the CRL4-CRBN E3 ligase to induce the ubiquitination and subsequent degradation of a specific target protein.
Physicochemical Properties
| Property | Value |
| CAS Number | 2758431-96-6 |
| Molecular Formula | C₁₇H₁₈N₆O₄ |
| Molecular Weight | 370.37 g/mol |
Quantitative Data
| Compound | Binding Affinity (Kd) to CRBN | Assay Method | Reference |
| Pomalidomide | ~157 nM | Competitive Titration | [2] |
| Pomalidomide | ~1.2 - 3 µM (IC₅₀) | Competitive Binding Assay | [2] |
Experimental Protocols
Synthesis of this compound
A direct synthetic protocol for this compound is not widely published. However, a reliable synthesis can be adapted from the established protocols for analogous compounds, such as pomalidomide-C5-azide. The general strategy involves the alkylation of pomalidomide with a bifunctional linker containing a leaving group and a protected azide precursor, followed by deprotection. An alternative and more direct approach is the nucleophilic aromatic substitution (SNAr) reaction on 4-fluorothalidomide with an amino-linker containing a terminal azide.
Representative Protocol (Adapted from Pomalidomide-C5-azide synthesis):
Step 1: Synthesis of N-(4-bromobutyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
-
To a solution of pomalidomide (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq) and 1,4-dibromobutane (3.0 eq).
-
Stir the reaction mixture at 60 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with dichloromethane (DCM) (3 x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N-alkylated pomalidomide.
Step 2: Synthesis of this compound
-
To a solution of N-(4-bromobutyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (1.0 eq) in DMF, add sodium azide (NaN₃, 3.0 eq).
-
Stir the reaction mixture at 60 °C for 6 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with DCM (3 x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
PROTAC Synthesis via Click Chemistry
The terminal azide of this compound allows for its efficient conjugation to a POI ligand functionalized with a terminal alkyne using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
General Protocol for CuAAC:
-
Dissolve the alkyne-functionalized POI ligand (1.0 eq) and this compound (1.1 eq) in a suitable solvent system (e.g., a mixture of t-BuOH and water).
-
Add a solution of copper(II) sulfate (CuSO₄, 0.1 eq) and a reducing agent, such as sodium ascorbate (0.2 eq), to the reaction mixture. A copper(I)-stabilizing ligand like TBTA can also be included.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the PROTAC molecule using reverse-phase HPLC.
Western Blot for PROTAC-Induced Protein Degradation
Western blotting is a standard method to quantify the degradation of the target protein induced by a PROTAC.
Protocol:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the pomalidomide-based PROTAC for a desired duration (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[3][4]
Signaling Pathways and Workflows
PROTAC-Mediated Protein Degradation Pathway
Pomalidomide-based PROTACs function by hijacking the CRL4-CRBN E3 ubiquitin ligase complex. The pomalidomide moiety of the PROTAC binds to CRBN, while the other end binds to the target protein. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
Caption: Mechanism of pomalidomide-PROTAC-mediated protein degradation.
CRL4-CRBN E3 Ubiquitin Ligase Complex
The CRL4-CRBN complex is a multi-subunit E3 ubiquitin ligase. It is composed of Cullin 4 (CUL4), ROC1 (also known as RBX1), DDB1 (DNA Damage-Binding Protein 1), and CRBN, which acts as the substrate receptor. Pomalidomide binds directly to CRBN, modulating its substrate specificity.
Caption: Schematic of the CRL4-CRBN E3 ubiquitin ligase complex.
PROTAC Development Experimental Workflow
The development of a novel PROTAC using this compound follows a structured workflow, from initial design and synthesis to cellular validation.
Caption: Experimental workflow for PROTAC development.
Conclusion
This compound is a valuable and versatile chemical tool for the development of CRBN-recruiting PROTACs. Its pre-functionalized structure simplifies the synthetic process, allowing researchers to rapidly generate and screen libraries of PROTACs against a wide range of protein targets. The protocols and workflows outlined in this guide provide a comprehensive framework for the effective utilization of this building block in targeted protein degradation studies, ultimately accelerating the discovery of novel therapeutics.
References
The Advent of Chemical Knockdown: An In-depth Technical Guide to Pomalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the unprecedented ability to selectively eliminate target proteins rather than merely inhibiting their function. This technology hijacks the cell's endogenous ubiquitin-proteasome system to induce the degradation of specific proteins of interest. At the heart of many successful PROTACs lies pomalidomide, a derivative of thalidomide, which serves as a potent recruiter of the Cereblon (CRBN) E3 ubiquitin ligase. This technical guide provides a comprehensive overview of pomalidomide-based PROTACs, delving into their mechanism of action, design principles, and the key experimental protocols for their evaluation.
Pomalidomide's journey from a thalidomide analog to a cornerstone of PROTAC technology is a testament to the power of understanding molecular mechanisms. Initially recognized for its immunomodulatory and anti-angiogenic properties, the discovery that pomalidomide binds to CRBN unlocked its potential as an E3 ligase ligand.[1] By incorporating pomalidomide into a heterobifunctional PROTAC molecule, researchers can effectively tether a target protein to the CRBN E3 ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome.[2]
This guide will provide a detailed exploration of the core components of pomalidomide-based PROTACs, including the warhead, linker, and the pomalidomide moiety. We will present a compilation of quantitative data to facilitate the comparison of different PROTAC designs and provide detailed, step-by-step experimental protocols for their synthesis and characterization. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to provide a clear and concise understanding of the underlying principles.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The fundamental principle behind pomalidomide-based PROTACs is the formation of a ternary complex between the target protein (Protein of Interest or POI), the PROTAC molecule, and the CRBN E3 ubiquitin ligase.[2] This induced proximity is the critical event that initiates the degradation cascade.
The PROTAC molecule acts as a molecular bridge. One end, the "warhead," is a ligand that specifically binds to the target protein. The other end is the pomalidomide moiety, which binds to CRBN, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.[3][4] The linker, a chemical chain connecting the warhead and pomalidomide, plays a crucial role in optimizing the formation and stability of this ternary complex.[2]
Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein. The poly-ubiquitinated target protein is then recognized by the 26S proteasome, a cellular machinery responsible for degrading unwanted proteins, leading to its destruction. The PROTAC molecule, having completed its task, is then released and can engage in another cycle of degradation, acting in a catalytic manner.[5]
Caption: General mechanism of pomalidomide-based PROTACs.
Quantitative Data for Pomalidomide-Based PROTACs
The efficacy of a PROTAC is quantified by several key parameters, including its binding affinity to the target protein and the E3 ligase, and its ability to induce degradation of the target protein in a cellular context. The half-maximal degradation concentration (DC50) represents the concentration of a PROTAC required to degrade 50% of the target protein, while the maximum degradation (Dmax) indicates the percentage of protein degradation achieved at saturating PROTAC concentrations.
Pomalidomide Binding Affinity to Cereblon (CRBN)
The interaction between pomalidomide and CRBN is the cornerstone of this class of PROTACs. The binding affinity, typically measured as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) in competitive binding assays, is a critical determinant of PROTAC efficacy.
| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method |
| Pomalidomide | ~157 nM[6] | ~1.2 µM[7], ~2.1-2.3 µM[8], ~3 µM[7] | Competitive Titration[6], Competitive Binding Assay[7][8] |
| Lenalidomide | ~178 nM[6] | - | Competitive Titration[6] |
| Thalidomide | ~250 nM[6] | - | Competitive Titration[6] |
Degradation Potency of Pomalidomide-Based PROTACs
The following tables summarize the degradation potency of various pomalidomide-based PROTACs targeting different proteins of therapeutic interest.
Table 1: BRD4-Targeting PROTACs
| PROTAC | Warhead | Linker Type | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-825 | OTX015 | Pomalidomide-based | Jurkat | < 1 | > 95 |
| dBET1 | JQ1 | Pomalidomide-based | HeLa | - | > 90 |
| Compound 21 | Dihydroquinazolinone derivative | Pomalidomide-based | THP-1 | - | > 80 |
Table 2: BTK-Targeting PROTACs
| PROTAC | Warhead | Linker Type | Cell Line | DC50 (nM) | Dmax (%) |
| DD-04-015 | RN486 | Pomalidomide-based | MOLM-14 | ~100 | > 90 |
| MT-802 | Ibrutinib analog | Pomalidomide-based | MOLM-14 | < 1 | > 99 |
| PTD10 | GDC-0853 | Pomalidomide-based | Ramos | 0.5 | > 95 |
Table 3: Other Kinase-Targeting PROTACs
| PROTAC | Target | Warhead | Cell Line | DC50 (nM) | Dmax (%) |
| Compound 16 | EGFR | Erlotinib analog | A549 | 32.9 | 96 |
| ZQ-23 | HDAC8 | HDAC6/8 dual inhibitor | - | 147 | 93 |
Experimental Protocols
Synthesis of Pomalidomide-Based PROTACs
The synthesis of a pomalidomide-based PROTAC typically involves a multi-step process where the warhead, linker, and pomalidomide are sequentially coupled. A common strategy involves the synthesis of a pomalidomide-linker intermediate, which is then conjugated to the warhead.
Protocol: Synthesis of a Pomalidomide-Linker Intermediate (e.g., Pomalidomide-C5-Azide) [1]
-
Alkylation of Pomalidomide:
-
To a solution of pomalidomide (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (2.0 eq) and 1,5-dibromopentane (3.0 eq).
-
Stir the reaction mixture at 60 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction with water and extract with dichloromethane (DCM).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford N-(5-bromopentyl)-pomalidomide.
-
-
Azide Formation:
-
Dissolve the N-(5-bromopentyl)-pomalidomide (1.0 eq) in DMF.
-
Add sodium azide (1.5 eq) and stir the reaction mixture at 60 °C for 4 hours.
-
After cooling, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield pomalidomide-C5-azide.
-
Protocol: PROTAC Synthesis via Click Chemistry [2]
-
In a reaction vial, dissolve the alkyne-modified warhead (1.0 eq) and pomalidomide-C5-azide (1.05 eq) in a suitable solvent (e.g., a mixture of t-BuOH and water).
-
Add a copper(I) source, such as copper(II) sulfate pentahydrate (0.1 eq), and a reducing agent, such as sodium ascorbate (0.2 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the PROTAC molecule by preparative HPLC.
Caption: A simplified workflow for the synthesis of pomalidomide-based PROTACs.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of a PROTAC to induce the ubiquitination of the target protein in a cell-free system.
Protocol: [5]
-
Reaction Setup: In a microcentrifuge tube, combine the following components on ice:
-
Ubiquitination buffer (containing ATP)
-
E1 activating enzyme
-
E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant CRL4CRBN E3 ligase complex
-
Recombinant target protein
-
Ubiquitin
-
-
Initiate Reaction: Add the pomalidomide-based PROTAC to the reaction mixture. For a negative control, add DMSO.
-
Incubation: Incubate the reaction at 37 °C for 1-2 hours.
-
Quench Reaction: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform a Western blot using an antibody specific to the target protein to detect the formation of higher molecular weight poly-ubiquitinated species.
-
Cellular Protein Degradation Assay (Western Blot)
This is the most common method to quantify the degradation of the target protein in a cellular context.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against the target protein and a primary antibody for a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Caption: Experimental workflow for evaluating PROTAC-induced protein degradation.
Signaling Pathways
The degradation of a target protein by a pomalidomide-based PROTAC can have profound effects on downstream signaling pathways, leading to the desired therapeutic outcome. The specific pathways affected are dependent on the function of the targeted protein.
BRD4 Degradation and Downstream Effects
BRD4 is a member of the BET (Bromodomain and Extra-Terminal) family of proteins that plays a critical role in the regulation of gene transcription. It is a key reader of acetylated histones and is involved in the expression of several oncogenes, most notably c-MYC.[9][10]
Degradation of BRD4 by pomalidomide-based PROTACs leads to the downregulation of c-MYC expression, which in turn inhibits cell proliferation and induces apoptosis in various cancer models.[11]
Caption: Simplified signaling pathway following BRD4 degradation.
BTK Degradation and Downstream Effects
Bruton's tyrosine kinase (BTK) is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, proliferation, and survival.[12] Dysregulation of BTK signaling is implicated in various B-cell malignancies.
Degradation of BTK by pomalidomide-based PROTACs effectively shuts down the BCR signaling cascade, leading to the inhibition of downstream pathways such as the NF-κB pathway.[12][13] This results in reduced B-cell proliferation and survival.
Caption: Simplified signaling pathway following BTK degradation.
Conclusion
Pomalidomide-based PROTACs represent a powerful and versatile platform for targeted protein degradation. By leveraging the high-affinity interaction between pomalidomide and the CRBN E3 ligase, researchers can design potent and selective degraders for a wide range of therapeutic targets. The successful development of these molecules relies on a deep understanding of their mechanism of action, careful optimization of their tripartite structure, and rigorous experimental validation. This technical guide provides a foundational resource for scientists and researchers in the field, offering the necessary data, protocols, and conceptual frameworks to advance the design and application of these promising new therapeutics. As our understanding of the ubiquitin-proteasome system and PROTAC technology continues to evolve, pomalidomide-based degraders are poised to play an increasingly important role in the future of medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BRD4 degradation blocks expression of MYC and multiple forms of stem cell resistance in Ph+ chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bruton's Tyrosine Kinase Links the B Cell Receptor to Nuclear Factor κb Activation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cereblon Recruitment Using Pomalidomide 4'-alkylC4-azide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Pomalidomide 4'-alkylC4-azide, a functionalized ligand for the E3 ubiquitin ligase Cereblon (CRBN). It is designed to be a critical tool for the synthesis of Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules that induce the degradation of specific target proteins. This document details the mechanism of action, summarizes key quantitative data for the parent compound pomalidomide, and provides detailed experimental protocols for the synthesis and evaluation of PROTACs incorporating this versatile building block.
Introduction to this compound
This compound is a derivative of the immunomodulatory drug (IMiD) Pomalidomide.[1] It is specifically designed for PROTAC development, incorporating a pomalidomide moiety for CRBN recruitment, connected via a 4-carbon alkyl linker to a terminal azide group.[1] This azide handle allows for efficient and specific conjugation to a target protein ligand using "click chemistry," providing a modular and reliable method for PROTAC synthesis.[2][3]
The core utility of this compound lies in its ability to hijack the CRBN component of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[4] By incorporating this ligand into a PROTAC, researchers can induce the formation of a ternary complex between CRBN, the PROTAC, and a specific protein of interest. This proximity leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.
Data Presentation: Cereblon Binding and PROTAC Efficacy
Table 1: Binding Affinity of Pomalidomide to Cereblon (CRBN)
| Compound | Binding Affinity (IC50) | Assay Method | Reference |
| Pomalidomide | ~1.2 µM - 3 µM | Competitive Binding Assay | [2] |
| Pomalidomide | ~157 nM (Kd) | Competitive Titration | [2] |
| Pomalidomide | 153.9 nM | Fluorescence Polarization | [2] |
Table 2: Degradation Efficacy of Representative Pomalidomide-Based PROTACs
| PROTAC | Target Protein | DC50 | Dmax | Cell Line | Reference |
| Compound 9 | HDAC1 | 0.55 µM | >50% (at 1 µM) | HCT116 | |
| Compound 9 | HDAC3 | 0.53 µM | >50% (at 1 µM) | HCT116 | |
| Compound 22 | HDAC3 | 0.44 µM | 77% | HCT116 |
Signaling Pathway and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows associated with the use of this compound.
Caption: Signaling pathway of pomalidomide-induced protein degradation.
Caption: Experimental workflow for PROTAC synthesis via click chemistry.
Experimental Protocols
Synthesis of a this compound Conjugate (PROTAC) via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general method for conjugating this compound with an alkyne-functionalized ligand for a protein of interest (POI).
Materials:
-
This compound
-
Alkyne-functionalized POI ligand
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Solvent (e.g., DMSO, DMF, or a mixture with water)
-
Inert gas (e.g., argon or nitrogen)
-
Analytical and preparative HPLC
-
Mass spectrometer
-
NMR spectrometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of the alkyne-functionalized POI ligand in DMSO.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA or TBTA in DMSO/water.
-
-
Reaction Setup:
-
In a clean, dry vial, dissolve the alkyne-functionalized POI ligand (1 equivalent) in the chosen solvent system.
-
Add the this compound stock solution (1.1 equivalents).
-
Add the THPTA or TBTA stock solution (0.1 equivalents).
-
Add the CuSO4 stock solution (0.1 equivalents).
-
Add the freshly prepared sodium ascorbate stock solution (1 equivalent).
-
Purge the reaction vial with an inert gas.
-
-
Reaction and Monitoring:
-
Seal the vial and allow the reaction to proceed at room temperature for 1-4 hours.
-
Monitor the reaction progress by LC-MS until the starting materials are consumed.
-
-
Purification and Characterization:
-
Upon completion, dilute the reaction mixture with a suitable solvent (e.g., DMSO).
-
Purify the crude product by preparative reverse-phase HPLC.
-
Collect the fractions containing the desired product and lyophilize to obtain the pure PROTAC.
-
Confirm the identity and purity of the final product by high-resolution mass spectrometry and NMR spectroscopy.
-
Western Blotting for Target Protein Degradation
This protocol describes a standard Western blot procedure to assess the degradation of a target protein in cells treated with a pomalidomide-based PROTAC.
Materials:
-
Cultured cells expressing the target protein
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC or vehicle control for the desired time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate the membrane with the chemiluminescent substrate and detect the signal using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
-
Cereblon Binding Assay using Fluorescence Polarization (FP)
This protocol provides a general method for determining the binding affinity of this compound to CRBN using a competitive fluorescence polarization assay.
Materials:
-
Purified recombinant human CRBN/DDB1 complex
-
Fluorescently labeled tracer ligand (e.g., a derivative of thalidomide or pomalidomide)
-
This compound
-
Pomalidomide (as a positive control)
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 200 mM NaCl, 1 mM DTT, 0.01% BSA)
-
Black, low-binding 384-well plates
-
Fluorescence plate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the CRBN/DDB1 complex in the assay buffer.
-
Prepare a working solution of the fluorescent tracer in the assay buffer. The final concentration should be in the low nanomolar range and optimized for a stable FP signal.
-
Prepare a serial dilution of this compound and the pomalidomide control in the assay buffer.
-
-
Assay Setup:
-
In a 384-well plate, add the assay buffer to all wells.
-
Add the serially diluted this compound or pomalidomide control to the appropriate wells.
-
Add the CRBN/DDB1 complex to all wells except the "no protein" control wells.
-
Add the fluorescent tracer to all wells.
-
Include controls for "tracer only" (no protein, no competitor) and "no competitor" (tracer and protein).
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium, protected from light.
-
Measure the fluorescence polarization using a plate reader with the appropriate excitation and emission filters for the fluorescent tracer.
-
-
Data Analysis:
-
The fluorescence polarization values are plotted against the logarithm of the competitor concentration.
-
The IC50 value, which is the concentration of the competitor that displaces 50% of the fluorescent tracer, can be determined by fitting the data to a sigmoidal dose-response curve.
-
The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Conclusion
This compound is a valuable and versatile chemical tool for the development of targeted protein degraders. Its ability to effectively recruit the CRBN E3 ligase, combined with the synthetic tractability offered by the terminal azide for "click chemistry," makes it an essential component in the design and synthesis of novel PROTACs. The protocols and data presented in this guide provide a solid foundation for researchers to utilize this compound in their efforts to develop the next generation of therapeutics based on targeted protein degradation.
References
The Discovery and Development of Pomalidomide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide, a third-generation immunomodulatory imide drug (IMiD), represents a significant advancement in the treatment of hematological malignancies, particularly relapsed and refractory multiple myeloma.[1] As a derivative of thalidomide, pomalidomide was developed through chemical modifications aimed at enhancing therapeutic efficacy while mitigating the toxicities associated with its predecessor.[2] This technical guide provides an in-depth overview of the discovery, mechanism of action, structure-activity relationships (SAR), and key experimental methodologies related to pomalidomide and its derivatives. Special emphasis is placed on the quantitative analysis of their biological activities and the underlying molecular pathways.
Pomalidomide's journey from a thalidomide analog to a clinically approved therapeutic is a testament to the power of medicinal chemistry in refining drug properties. Its multifaceted mechanism of action, which includes direct anti-tumor effects, immunomodulation, and anti-angiogenic properties, makes it a potent agent in oncology.[3] The discovery that pomalidomide and other IMiDs function as "molecular glues" by co-opting the E3 ubiquitin ligase Cereblon (CRBN) has opened new avenues for targeted protein degradation, a rapidly evolving field in drug discovery.[4][5] This guide will delve into the technical details of pomalidomide's interaction with CRBN and the subsequent degradation of neo-substrates, providing a comprehensive resource for researchers in the field.
Mechanism of Action
Pomalidomide exerts its therapeutic effects through a multi-pronged approach, primarily by modulating the activity of the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4) with Cereblon (CRBN) as the substrate receptor (CRL4-CRBN).[1][5]
-
Direct Anti-Tumor Activity: Pomalidomide binds to CRBN, altering its substrate specificity and inducing the ubiquitination and subsequent proteasomal degradation of specific lymphoid transcription factors, primarily Ikaros (IKZF1) and Aiolos (IKZF3).[6][7] These transcription factors are crucial for the survival and proliferation of multiple myeloma cells. Their degradation leads to the downregulation of key oncogenes, including c-Myc and IRF4, ultimately resulting in cell cycle arrest and apoptosis.[6]
-
Immunomodulatory Effects: The degradation of Ikaros and Aiolos in T cells leads to the de-repression of the Interleukin-2 (IL-2) promoter, resulting in increased IL-2 production.[7][8] This, in turn, enhances the proliferation and cytotoxic activity of T cells and Natural Killer (NK) cells, bolstering the body's anti-tumor immune response.[9]
-
Anti-Angiogenic Properties: Pomalidomide inhibits the formation of new blood vessels, a process critical for tumor growth and metastasis. This effect is, in part, mediated by its ability to suppress the production of pro-angiogenic factors.[10]
CRL4-CRBN Signaling Pathway
The binding of pomalidomide to CRBN is the central event in its mechanism of action. This interaction creates a novel interface on the surface of CRBN that is recognized by neo-substrates like Ikaros and Aiolos. The CRL4-CRBN complex then polyubiquitinates these captured proteins, marking them for degradation by the 26S proteasome.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of pomalidomide and its derivatives has been a key area of research to improve potency, selectivity, and pharmacokinetic properties. The core structure of pomalidomide consists of a phthalimide ring linked to a glutarimide ring. Modifications at various positions of this scaffold have provided valuable insights into the structure-activity relationship.
General Synthetic Routes
Several synthetic strategies have been employed for the preparation of pomalidomide derivatives.[11][12] Common approaches include:
-
Condensation: The condensation of a substituted phthalic anhydride with 3-aminopiperidine-2,6-dione is a fundamental step in the synthesis of many pomalidomide analogs.[11]
-
Nucleophilic Aromatic Substitution (SNAr): Starting from a 4-fluorothalidomide precursor, various nucleophiles can be introduced at the 4-position of the phthalimide ring to generate a diverse library of derivatives.[12]
-
Functionalization of the Amino Group: The 4-amino group on the phthalimide ring serves as a handle for further modifications, such as acylation, alkylation, and the formation of urea derivatives, to explore SAR and develop PROTACs (Proteolysis Targeting Chimeras).[13]
Structure-Activity Relationship
-
Phthalimide Ring: The 4-amino group on the phthalimide ring is crucial for the recruitment of neo-substrates like Ikaros and Aiolos.[5] Replacing this amino group with other isosteres, such as methyl or chloro groups, can still result in potent compounds, indicating some flexibility in this position.[3]
-
Glutarimide Ring: The glutarimide ring is essential for binding to Cereblon. The chiral center at the 3-position of this ring also plays a role in the biological activity.
-
Linker Modifications for PROTACs: Pomalidomide is widely used as an E3 ligase ligand in the development of PROTACs. The point of attachment and the nature of the linker used to connect pomalidomide to a target protein ligand are critical for the formation of a productive ternary complex and efficient target degradation.[14]
Quantitative Biological Data
The biological activity of pomalidomide and its derivatives is quantified using various in vitro assays. The following tables summarize key quantitative data from the literature.
Table 1: Cereblon Binding Affinity of IMiDs
| Compound | IC50 (nM) | Assay Method |
| Pomalidomide | 153.9 | Fluorescence Polarization |
| Lenalidomide | 268.6 | Fluorescence Polarization |
| Thalidomide | 347.2 | Fluorescence Polarization |
Data sourced from Reaction Biology's Cereblon Binding Assay Service.[15]
Table 2: Anti-proliferative Activity of Pomalidomide and Derivatives
| Compound | Cell Line | IC50 (µM) |
| Pomalidomide | RPMI8226 | 8 |
| Pomalidomide | OPM2 | 10 |
| Compound 19 (Pomalidomide analog) | MM1S | 0.128 |
| Compound 17 (Pomalidomide analog) | MM1S | 3.568 |
| Compound 5d (Urea derivative) | MCF-7 | 20.2 |
Data compiled from multiple sources.[4][13][16]
Table 3: Neo-substrate Degradation by Pomalidomide Derivatives
| Compound | Neo-substrate | Cell Line | DC50 (µM) | Dmax (%) |
| Pomalidomide | IKZF1 | NCI-H929 | 0.375 | 76.2 |
| Pomalidomide | IKZF3 | NCI-H929 | 0.807 | 69.4 |
| MGD-A7 (Pomalidomide derivative) | IKZF1 | NCI-H929 | 0.249 | 89.4 |
| MGD-A7 (Pomalidomide derivative) | IKZF3 | NCI-H929 | 0.110 | 86.4 |
DC50: concentration for 50% degradation; Dmax: maximal degradation. Data from a study on novel IKZF1/3 glue degraders.[17]
Experimental Protocols
Detailed and robust experimental protocols are essential for the discovery and characterization of novel pomalidomide derivatives. The following are representative protocols for key assays.
Cereblon Binding Assay (Fluorescence Polarization)
This assay measures the ability of a test compound to displace a fluorescently labeled ligand from the CRBN-DDB1 complex.
-
Materials:
-
Recombinant human CRBN-DDB1 complex
-
Fluorescently labeled thalidomide probe (e.g., Cy5-thalidomide)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT)
-
Test compounds (pomalidomide derivatives)
-
Pomalidomide (positive control)
-
Black, low-binding 96-well microplate
-
Microplate reader capable of measuring fluorescence polarization
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and pomalidomide in assay buffer.
-
In a 96-well plate, add the diluted compounds. Include wells with assay buffer only for "no inhibitor" and "no enzyme" controls.
-
Add a fixed concentration of the CRBN-DDB1 complex to all wells except the "no enzyme" controls.
-
Add a fixed concentration of the fluorescently labeled thalidomide probe to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a microplate reader.
-
-
Data Analysis:
-
The decrease in fluorescence polarization is proportional to the displacement of the fluorescent probe by the test compound.
-
Plot the fluorescence polarization values against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[18][19]
-
Western Blot for IKZF1/IKZF3 Degradation
This protocol is used to quantify the degradation of the neo-substrates Ikaros (IKZF1) and Aiolos (IKZF3) in cells treated with pomalidomide derivatives.
-
Materials:
-
Multiple myeloma cell line (e.g., MM.1S, NCI-H929)
-
Pomalidomide derivatives
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against IKZF1, IKZF3, and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the pomalidomide derivative or DMSO for a specified time (e.g., 6-24 hours).[6][7]
-
Harvest the cells and lyse them in cell lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against IKZF1, IKZF3, and the loading control overnight at 4°C.[18]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for IKZF1, IKZF3, and the loading control using densitometry software.
-
Normalize the band intensities of the target proteins to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the drug concentration to determine the DC50 and Dmax values.[6]
-
In Vitro Ubiquitination Assay
This cell-free assay reconstitutes the ubiquitination cascade to assess the ability of a pomalidomide derivative to induce the ubiquitination of a neo-substrate.
-
Materials:
-
Recombinant E1 ubiquitin-activating enzyme
-
Recombinant E2 ubiquitin-conjugating enzyme (e.g., UBE2D3)
-
Recombinant CRL4-CRBN E3 ligase complex
-
Recombinant neo-substrate (e.g., IKZF1)
-
Ubiquitin
-
ATP
-
Ubiquitination Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)
-
Pomalidomide derivative
-
-
Procedure:
-
Set up the ubiquitination reaction by combining the E1, E2, CRL4-CRBN, neo-substrate, and ubiquitin in the reaction buffer.
-
Add the pomalidomide derivative at various concentrations (or DMSO as a control).
-
Initiate the reaction by adding ATP.[20]
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Analyze the reaction products by Western blotting using an antibody against the neo-substrate or ubiquitin to visualize the formation of polyubiquitinated species.[20][21]
-
Cell Viability Assay (MTT or CellTiter-Glo)
These assays are used to measure the anti-proliferative effects of pomalidomide derivatives on cancer cell lines.
-
MTT Assay Protocol:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with serial dilutions of the pomalidomide derivative for a desired period (e.g., 72 hours).[2]
-
Add MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.[22]
-
Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[2]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
CellTiter-Glo® Luminescent Cell Viability Assay Protocol:
-
Seed cells in a 96-well opaque-walled plate and incubate for 24 hours.
-
Treat the cells with serial dilutions of the pomalidomide derivative for a desired period (e.g., 72 hours).[2]
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add CellTiter-Glo® Reagent to each well, mix, and incubate for 10 minutes at room temperature.[23]
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Workflow Visualization
The discovery and development of novel pomalidomide derivatives typically follow a structured workflow, from initial design and synthesis to comprehensive biological evaluation.
Conclusion and Future Perspectives
Pomalidomide and its derivatives have revolutionized the treatment landscape for multiple myeloma and have provided a powerful tool for chemical biology research. The elucidation of their mechanism of action through the modulation of the CRL4-CRBN E3 ligase complex has not only explained their therapeutic effects but has also paved the way for the development of a new class of therapeutics based on targeted protein degradation. The ongoing research into novel pomalidomide derivatives, including their incorporation into PROTACs, continues to expand the druggable proteome and offers the potential for more selective and potent anti-cancer agents. This technical guide provides a solid foundation for researchers to understand the key aspects of pomalidomide chemistry and biology, and to contribute to the future development of this important class of molecules.
References
- 1. Figure 4. Schematic model of CRBN-directed cullin 4 ring E3 ubiquitin ligase complex (CRL4) action after binding of IMiDs to CRBN. CRBN forms an E3 ubiquitin ligase complex with three other proteins-damaged DNA binding protein 1 (DDB1), cullin 4 (CUL4), and regulator of cullins 1 (Roc1). IMiDs binding to CRBN results in the selective ubiquitination and proteasomal degradation of Ikaros family zinc finger transcription factors IKZF1 and IKZF3. This degradation decreases interferon regulatory factor 4 (IRF4) in plasma cells and increases IL-2 expression in T cells : Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide : Science and Education Publishing [pubs.sciepub.com]
- 2. benchchem.com [benchchem.com]
- 3. Isosteric analogs of lenalidomide and pomalidomide: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pomalidomide | Cell Signaling Technology [cellsignal.com]
- 10. PLZF and its fusion proteins are pomalidomide-dependent CRBN neosubstrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Anti-Tumor Effects of Novel Pomalidomide Derivatives Containing Urea Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. researchgate.net [researchgate.net]
- 17. Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. ashpublications.org [ashpublications.org]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
Methodological & Application
Synthesis of Pomalidomide 4'-alkylC4-azide: A Detailed Protocol for PROTAC Development
For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the synthesis of Pomalidomide 4'-alkylC4-azide, a crucial building block for the creation of Proteolysis Targeting Chimeras (PROTACs). This protocol outlines two primary synthetic routes, detailing the necessary reagents, reaction conditions, and purification methods.
Pomalidomide is a potent ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2] By functionalizing pomalidomide with an alkyl azide linker, it can be readily conjugated to a target protein ligand via "click chemistry," forming a PROTAC.[1][3][4] This resulting heterobifunctional molecule hijacks the cell's natural protein degradation machinery to selectively eliminate a protein of interest.[1]
Synthetic Strategies
Two principal methods for the synthesis of this compound are presented:
-
Nucleophilic Aromatic Substitution (SNA r) on 4-Fluorothalidomide: This approach involves the reaction of 4-fluorothalidomide with a 4-azidobutan-1-amine linker. This method is often favored for its directness.[5][6]
-
Alkylation of Pomalidomide: This alternative route begins with pomalidomide and involves its alkylation with a C4 linker bearing a leaving group (e.g., bromide), followed by conversion to the azide.[1][7]
Experimental Protocols
Method 1: Nucleophilic Aromatic Substitution (SNA r)
This protocol is adapted from established procedures for synthesizing pomalidomide-linker conjugates.[5][6]
Step 1: Synthesis of 4-(4-azidobutylamino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (this compound)
-
Materials:
-
4-Fluorothalidomide
-
4-Azidobutan-1-amine
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO)[8]
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of 4-fluorothalidomide (1 equivalent) in DMSO, add 4-azidobutan-1-amine (1.1 equivalents) and DIPEA (3 equivalents).
-
Heat the reaction mixture to 90-130°C and stir for 16 hours. The optimal temperature may require adjustment.[5][8]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with EtOAc.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired this compound.
-
Method 2: Alkylation of Pomalidomide
This two-step protocol is based on the synthesis of similar pomalidomide-linker derivatives.[1]
Step 1: Synthesis of N-(4-bromobutyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
-
Materials:
-
Pomalidomide
-
1,4-Dibromobutane
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of pomalidomide (1 equivalent) in DMF, add potassium carbonate (2 equivalents) and 1,4-dibromobutane (3 equivalents).
-
Stir the reaction mixture at 60°C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with DCM (3 times).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford N-(4-bromobutyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione.
-
Step 2: Synthesis of this compound
-
Materials:
-
N-(4-bromobutyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of N-(4-bromobutyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (1 equivalent) in DMF, add sodium azide (3 equivalents).
-
Stir the reaction mixture at 60°C for 6 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with DCM (3 times).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
-
Data Presentation
| Parameter | Method 1: SNA r | Method 2: Alkylation |
| Starting Material | 4-Fluorothalidomide | Pomalidomide |
| Key Reagents | 4-Azidobutan-1-amine, DIPEA | 1,4-Dibromobutane, K₂CO₃, NaN₃ |
| Solvent | DMSO | DMF |
| Reaction Steps | 1 | 2 |
| Typical Yields | 64-92% (based on similar primary amines)[5] | Yields may vary |
Visualizations
Caption: Mechanism of pomalidomide-PROTAC-mediated protein degradation.
Caption: Experimental workflows for the synthesis of this compound.
Conclusion
The synthesis of this compound is an essential step in the development of novel PROTACs for targeted protein degradation. The choice between the SNA r and alkylation methods will depend on the availability of starting materials and the desired scale of the synthesis. Careful optimization of reaction conditions, particularly temperature and solvent, is crucial for achieving high yields and minimizing side products.[5][8] The resulting azide-functionalized pomalidomide provides a versatile platform for the construction of a wide range of PROTAC molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Click chemistry functionalization of self-assembling peptide hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Click chemistry as a reliable method for the high-density postsynthetic functionalization of alkyne-modified DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Pomalidomide 4'-alkylC4-azide in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide 4'-alkylC4-azide is a functionalized derivative of pomalidomide, an immunomodulatory drug that binds to the Cereblon (CRBN) E3 ubiquitin ligase.[] This bifunctional molecule incorporates the pomalidomide scaffold, which serves as a ligand for CRBN, connected to a four-carbon alkyl linker terminating in a reactive azide group. The azide functionality allows for its efficient conjugation to molecules containing an alkyne group through a highly selective and bioorthogonal "click chemistry" reaction.[2] This makes this compound a valuable building block in the development of Proteolysis Targeting Chimeras (PROTACs).[3][4]
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a specific protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[4][5] The modular nature of PROTAC synthesis, often facilitated by click chemistry, allows for the rapid generation of libraries to screen for potent and selective protein degraders.[6]
These application notes provide detailed protocols for the use of this compound in the two most common types of click chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Signaling Pathway: PROTAC-Mediated Protein Degradation
Pomalidomide-based PROTACs function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system. The pomalidomide moiety of the PROTAC binds to CRBN, a component of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[4] The other end of the PROTAC is conjugated to a ligand that binds to the target protein. This simultaneous binding brings the target protein into close proximity with the E3 ligase, facilitating the transfer of ubiquitin from an E2 conjugating enzyme to the target protein. Polyubiquitination marks the target protein for recognition and degradation by the 26S proteasome.[4]
References
Experimental Workflow for PROTAC Synthesis Using Pomalidomide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to selectively eliminate target proteins from cells.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] By inducing proximity between the POI and the E3 ligase, PROTACs trigger the ubiquitination and subsequent degradation of the target protein by the proteasome.[1]
Pomalidomide, an immunomodulatory drug, is a well-established ligand for the Cereblon (CRBN) E3 ligase, a component of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[2] This makes pomalidomide and its derivatives essential tools in the development of PROTACs for targeted protein degradation. This document provides a detailed experimental workflow for the synthesis and characterization of pomalidomide-based PROTACs, including comprehensive protocols and quantitative data to guide researchers in this field.
Signaling Pathway: PROTAC-Mediated Protein Degradation
Pomalidomide-based PROTACs function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system. The pomalidomide moiety of the PROTAC binds to CRBN, while the other end of the molecule engages the target protein. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[2]
Experimental Workflow for PROTAC Synthesis and Characterization
The overall workflow for developing a pomalidomide-based PROTAC involves several key stages: synthesis of a pomalidomide-linker intermediate, conjugation to a POI ligand, and subsequent biochemical and cellular characterization of the final PROTAC molecule.
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis and characterization of pomalidomide-based PROTACs.
Table 1: Synthesis Yields of Pomalidomide Intermediates and Final PROTACs
| Step | Product | Typical Yield (%) | Reference |
| Alkylation of Pomalidomide | N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione | 60-75 | [2] |
| Azide Substitution | Pomalidomide-C5-azide | 85-95 | [2] |
| CuAAC Click Chemistry | JQ1-Pomalidomide Conjugate | 67 | [3] |
| One-pot Synthesis | ARV-825 | 25 | [3] |
| Solid-Phase Synthesis | Pomalidomide-dBET PROTACs | Not specified | [4] |
Table 2: Binding Affinities of Pomalidomide and Derivatives
| Compound | Binding Partner | Assay Method | Binding Affinity | Reference |
| Pomalidomide | CRBN | Competitive Titration | Kd: ~157 nM | [5] |
| Pomalidomide | CRBN | TR-FRET | IC50: 1.2 µM | [5] |
| Pomalidomide | CRBN-DDB1 | ITC | KD: 11.3 µM (pH 7.5) | [6] |
| SALL4 ZF1-2 | CRBN:Pomalidomide | SPR | KD: Not specified | [7] |
Table 3: Cellular Degradation Potency of Pomalidomide-Based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ALK PROTAC (C5-linked) | ALK | Not specified | 5 | >90 | [1] |
| ZQ-23 | HDAC8 | Not specified | 147 | 93 | [8] |
| ARV-825 | BRD4 | Jurkat | < 1 | > 95 | [9] |
| CRBN-based KRAS Degrader | KRAS | NCI-H358 | 30 | Not specified |
Experimental Protocols
Protocol 1: Synthesis of Pomalidomide-C5-Azide
This protocol describes a two-step synthesis of pomalidomide-C5-azide, a key intermediate for PROTAC synthesis via click chemistry.
Step 1: Synthesis of N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
-
To a solution of pomalidomide (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (2.0 eq) and 1,5-dibromopentane (3.0 eq).[2]
-
Stir the reaction mixture at 60 °C for 12 hours.[2]
-
After cooling to room temperature, dilute the reaction with water and extract with dichloromethane (DCM) (3x).[2]
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-10% MeOH in DCM) to afford the desired product.[2]
Step 2: Synthesis of Pomalidomide-C5-azide
-
To a solution of N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (1.0 eq) in DMF, add sodium azide (3.0 eq).[2]
-
Stir the reaction mixture at 60 °C for 6 hours.[2]
-
After cooling to room temperature, dilute the reaction with water and extract with DCM (3x).[2]
-
Wash the combined organic layers with water and brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-5% MeOH in DCM) to yield pomalidomide-C5-azide.[2]
Protocol 2: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of pomalidomide-C5-azide to an alkyne-modified POI ligand.
-
In a reaction vial, dissolve the alkyne-modified POI ligand (1.0 eq) and pomalidomide-C5-azide (1.05 eq) in a suitable solvent (e.g., a mixture of t-BuOH and water).
-
Add a copper(I) source, such as copper(II) sulfate pentahydrate (0.1 eq), and a reducing agent, such as sodium ascorbate (0.2 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the PROTAC molecule by preparative HPLC.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 3: Western Blotting for Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the pomalidomide-based PROTAC.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[9]
-
Cell Lysis: Aspirate the media and wash the cells once with ice-cold PBS. Lyse the cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.[9]
Protocol 4: Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Sample Preparation:
-
Prepare a solution of the purified target protein or CRBN in a suitable buffer (e.g., PBS or HEPES). The concentration should be 10-20 times the expected Kd.
-
Prepare a solution of the PROTAC in the same buffer at a concentration 10-20 times that of the protein.
-
Ensure the buffer composition of the protein and ligand solutions are identical to minimize heats of dilution.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the PROTAC solution into the injection syringe.
-
Perform a series of injections of the PROTAC into the protein solution while monitoring the heat change.
-
Perform a control experiment by injecting the PROTAC into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the experimental data.
-
Fit the integrated heat data to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.
-
Protocol 5: Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique that measures the binding and dissociation kinetics of molecules in real-time.
-
Immobilization:
-
Immobilize the purified target protein or CRBN onto the surface of an SPR sensor chip (e.g., via amine coupling or His-tag capture).
-
-
Binding Analysis:
-
Flow a series of concentrations of the PROTAC over the sensor surface (association phase).
-
Flow buffer over the sensor surface to monitor the dissociation of the PROTAC (dissociation phase).
-
Regenerate the sensor surface to remove the bound PROTAC.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/kₐ).
-
Conclusion
The protocols and data presented in this document provide a comprehensive guide for the synthesis and characterization of pomalidomide-based PROTACs. By following these experimental workflows, researchers can reliably synthesize novel PROTACs and evaluate their biochemical and cellular activities. The modular nature of PROTAC synthesis, facilitated by intermediates like pomalidomide-C5-azide, allows for the rapid generation and optimization of potent and selective protein degraders for a wide range of therapeutic targets. Careful characterization of binding affinities, target engagement, and cellular degradation is crucial for the successful development of these promising therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. lifesensors.com [lifesensors.com]
Pomalidomide 4'-alkylC4-azide: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the effective use and handling of Pomalidomide 4'-alkylC4-azide, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs).
This compound is a functionalized derivative of pomalidomide, an immunomodulatory drug that binds to the Cereblon (CRBN) E3 ubiquitin ligase. This compound incorporates an alkylC4 linker with a terminal azide group, making it a versatile tool for conjugation to target protein ligands via click chemistry.
Physicochemical Properties and Solubility
| Compound | Molecular Weight ( g/mol ) | Recommended Solvents | Insoluble In | Storage Conditions |
| This compound | 370.37 | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Aqueous solutions (sparingly soluble) | -20°C, desiccated, protected from light |
| Pomalidomide (Parent Compound) | 273.24 | DMSO (up to 100 mM), DMF | Water | -20°C |
| Pomalidomide 4'-alkylC4-acid | 373.37 | DMSO (up to 100 mM), DMF (up to 100 mM) | Not specified | -20°C |
Note: For biological experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it with the aqueous buffer of choice. Avoid storing aqueous solutions for extended periods.
Handling and Safety Precautions
This compound contains an organic azide functional group and requires careful handling due to its potential hazards.
General Handling:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated chemical fume hood.
-
Avoid Inhalation and Contact: Do not ingest, inhale, or allow the compound to come into contact with skin or eyes. Wash hands thoroughly after handling.
Specific Precautions for Organic Azides:
-
Explosion Hazard: Organic azides are potentially explosive and can be sensitive to heat, light, mechanical shock, and friction.[1]
-
Incompatible Materials:
-
Metals: Avoid contact with metals, as this can form highly explosive heavy metal azides. Use plastic or ceramic spatulas for weighing and handling.
-
Acids: Do not mix with acids, as this can generate highly toxic and explosive hydrazoic acid.
-
Halogenated Solvents: Avoid using halogenated solvents like dichloromethane or chloroform, as they can form explosive di- and tri-azidomethane.
-
-
Waste Disposal: Dispose of azide-containing waste in a dedicated, clearly labeled container. Do not mix with other chemical waste. Follow institutional guidelines for the disposal of potentially explosive materials.
Mechanism of Action in PROTACs: The Pomalidomide Signaling Pathway
Pomalidomide and its derivatives function as "molecular glues" that hijack the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[2] In the context of a PROTAC, the pomalidomide moiety binds to CRBN, bringing the E3 ligase into close proximity with a target protein of interest (POI) that is bound by the other end of the PROTAC. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome. This mechanism allows for the targeted degradation of specific proteins involved in disease processes.[2][3]
Experimental Protocols
The primary application of this compound is in the synthesis of PROTACs via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry."
Protocol for PROTAC Synthesis via CuAAC
This protocol describes a general procedure for conjugating this compound to an alkyne-functionalized target protein ligand.
Materials:
-
This compound
-
Alkyne-functionalized ligand for the protein of interest (POI-alkyne)
-
Anhydrous, degassed DMSO or DMF
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand (optional but recommended)
-
Deionized water
-
Nitrogen or Argon gas
Stock Solutions:
-
This compound: 10 mM in anhydrous DMSO.
-
POI-alkyne: 10 mM in anhydrous DMSO.
-
CuSO₄: 100 mM in deionized water.
-
Sodium Ascorbate: 1 M in deionized water (prepare fresh before each use).
-
THPTA (optional): 100 mM in deionized water.
Reaction Procedure:
-
In a clean, dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the this compound solution (e.g., 100 µL of 10 mM stock, 1 µmol, 1.0 equivalent).
-
Add the POI-alkyne solution (1.0-1.2 equivalents).
-
Add a sufficient volume of DMSO or a mixture of DMSO and water to ensure all components remain dissolved. The final reactant concentration should typically be in the range of 1-10 mM.
-
If using a copper ligand, add THPTA to the reaction mixture (5 equivalents relative to copper).
-
Add the CuSO₄ solution (0.1 equivalents).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (1-2 equivalents).
-
Seal the vial and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by an appropriate method (e.g., LC-MS). Reactions are often complete within 1-4 hours.
Work-up and Purification:
-
Once the reaction is complete, the PROTAC can be purified using standard chromatographic techniques such as preparative HPLC.
Protocol: Western Blot for Target Protein Degradation
This protocol is used to confirm the efficacy of the synthesized PROTAC in degrading the target protein in a cellular context.
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the synthesized PROTAC at various concentrations and for different time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the target protein of interest. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities to determine the extent of target protein degradation relative to the vehicle control and normalized to the loading control.
References
Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Pomalidomide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction involving pomalidomide. This powerful "click chemistry" technique is instrumental in the synthesis of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs), by enabling the precise conjugation of the pomalidomide E3 ligase ligand to a target protein binder.
Pomalidomide is an immunomodulatory drug that binds to the Cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[1] This interaction is leveraged in the field of targeted protein degradation. By linking pomalidomide to a ligand for a specific protein of interest (POI), the resulting PROTAC molecule can recruit the CRL4^CRBN^ E3 ligase to induce the ubiquitination and subsequent proteasomal degradation of the POI.[1][][3] The CuAAC reaction is a highly efficient method for covalently linking the pomalidomide moiety, typically functionalized with an azide group, to an alkyne-containing POI ligand.[1][4]
Signaling Pathway: Pomalidomide-Based PROTAC Mechanism
Pomalidomide-based PROTACs function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system. The pomalidomide part of the PROTAC binds to CRBN, while the other end binds to the target protein. This induced proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the 26S proteasome.[3]
Caption: Mechanism of pomalidomide-PROTAC-mediated protein degradation.
Experimental Workflow: PROTAC Synthesis via CuAAC
The synthesis of a pomalidomide-based PROTAC using CuAAC generally involves the reaction of a pomalidomide-azide derivative with an alkyne-functionalized ligand for the protein of interest. The workflow includes reaction setup, monitoring, and purification of the final PROTAC molecule.
Caption: Generalized experimental workflow for click chemistry.
Data Presentation: Reaction Parameters and Conditions
The following table summarizes typical quantitative data for the CuAAC reaction in the synthesis of pomalidomide-based PROTACs.
| Parameter | Value/Range | Notes |
| Reactants | ||
| Pomalidomide-Azide | 1.0 - 1.05 equivalents | Pomalidomide-C5-azide is a common starting material.[4] |
| Alkyne-functionalized POI Ligand | 1.0 equivalent | The structure will vary depending on the target protein. |
| Catalyst System | ||
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | 0.1 equivalents | Precursor for the active Cu(I) catalyst.[4] |
| Sodium Ascorbate | 0.2 equivalents | Reducing agent to generate Cu(I) in situ.[4] |
| Reaction Conditions | ||
| Solvent | DMSO/H₂O or t-BuOH/H₂O | A mixture of an organic solvent and water is often used.[1][4] |
| Temperature | Room Temperature | The reaction is typically efficient at ambient temperature.[4] |
| Reaction Time | 4 - 12 hours | Reaction progress should be monitored.[4] |
| Purification and Analysis | ||
| Purification Method | Preparative HPLC | To isolate the desired PROTAC molecule.[4] |
| Analytical Techniques | LC-MS, ¹H NMR, ¹³C NMR, HRMS | For reaction monitoring and final product characterization.[4] |
Experimental Protocols
Safety Precautions: Organic azides are potentially explosive and should be handled with care. Avoid heating and mechanical shock. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of Pomalidomide-C5-azide to a terminal alkyne-containing molecule.
A. Materials and Reagents:
-
Pomalidomide-C5-azide
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent: Dimethyl sulfoxide (DMSO) and deionized water (H₂O) or a mixture of t-BuOH and water.[4]
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (recommended to stabilize Cu(I))
-
Reaction vials, magnetic stirrer, and stir bars
-
Purification supplies (e.g., silica gel for column chromatography or an HPLC system)
B. Reagent Preparation:
-
Pomalidomide-C5-azide Solution: Prepare a 10 mM stock solution in anhydrous DMSO.[1]
-
Alkyne Solution: Prepare a 10 mM stock solution of your alkyne-containing molecule in anhydrous DMSO.[1]
-
CuSO₄ Solution: Prepare a 100 mM stock solution in deionized water.[1]
-
Sodium Ascorbate Solution: Prepare a 1 M stock solution in deionized water. This solution should be made fresh before each use as it is prone to oxidation.[1]
-
THPTA Solution (Optional but Recommended): Prepare a 100 mM stock solution in deionized water.[1]
C. Reaction Procedure:
-
In a clean reaction vial, add the Pomalidomide-C5-azide solution (e.g., 100 µL of 10 mM stock, 1 µmol, 1.0 equivalent).[1]
-
Add the alkyne-functionalized molecule solution (1.0-1.2 equivalents).[1]
-
Add DMSO and water to achieve a final solvent ratio of approximately 4:1 to 1:1 (DMSO:H₂O), ensuring all components remain dissolved. The final reactant concentration should be in the range of 1-10 mM.[1]
-
If using THPTA, add it to the reaction mixture now (5 equivalents relative to copper).[1]
-
Add the CuSO₄ solution (0.1 equivalents, e.g., 1 µL of 100 mM stock for a 1 µmol scale reaction).[1][4]
-
Add the freshly prepared sodium ascorbate solution (0.2 equivalents).[4]
-
Stir the reaction mixture at room temperature for 4-12 hours.[4]
D. Reaction Monitoring and Purification:
-
Monitor the reaction progress by LC-MS until the starting materials are consumed.
-
Upon completion, purify the PROTAC molecule by preparative HPLC to obtain the final product.[4]
-
Characterize the purified PROTAC by ¹H NMR, ¹³C NMR, and HRMS.[4]
Protocol 2: Biochemical Characterization of Pomalidomide-Based PROTACs
Once synthesized, the efficacy of the pomalidomide-based PROTAC must be evaluated through a series of biochemical and cellular assays.
A. Target Protein Degradation Assay (Western Blot):
This assay is the primary method to confirm that the PROTAC induces the degradation of the target protein.[4]
-
Cell Culture and Treatment: Plate cells of interest at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified period (e.g., 4, 8, 12, 24 hours).[4]
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then probe with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Detection: Incubate the membrane with a suitable secondary antibody conjugated to horseradish peroxidase (HRP) and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the extent of target protein degradation at different PROTAC concentrations and time points.
References
Application Notes and Protocols: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Audience: Researchers, scientists, and drug development professionals.
Introduction to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments.[1][2] Developed by Carolyn Bertozzi in 2004, this reaction is a type of "click chemistry" that proceeds without the need for a cytotoxic copper catalyst, a significant advantage for in vivo applications.[3][4] The primary driving force for the reaction is the high ring strain of a cyclooctyne, the smallest stable cyclic alkyne.[1][] This inherent strain dramatically lowers the activation energy for the [3+2] cycloaddition with an azide, allowing the reaction to proceed efficiently at physiological temperatures.[1][]
The reaction is highly selective, as both the strained alkyne and the azide are bioorthogonal; they do not typically engage in side reactions with native functional groups found in biological systems.[1][] This specificity allows for precise labeling of proteins, lipids, nucleic acids, and glycans for visualization, tracking, and therapeutic development.[][6][7]
The mechanism of SPAAC is a concerted Huisgen 1,3-dipolar cycloaddition, where the azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to form a stable triazole linkage.[1]
Diagram 1: General mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Key Applications in Research and Drug Development
SPAAC's biocompatibility and efficiency make it an invaluable tool across various scientific disciplines.[3][] It has been widely adopted for applications ranging from fundamental biological research to the development of novel therapeutics and diagnostics.[2]
-
Biomolecule Labeling and Imaging: SPAAC allows for the precise attachment of probes (e.g., fluorescent dyes, biotin) to specific biomolecules in living cells and organisms, enabling real-time tracking and visualization without disrupting biological processes.[][6][7]
-
Targeted Drug Delivery: The reaction is instrumental in constructing targeted drug delivery systems, such as antibody-drug conjugates (ADCs).[6][7] By linking a potent drug to an antibody that targets a specific cell type (e.g., cancer cells), the therapy's efficacy is enhanced while minimizing off-target toxicity.
-
PROTAC Synthesis: SPAAC is used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that induce the degradation of specific target proteins.[8]
-
Biomaterial and Nanoparticle Functionalization: It is used to modify the surfaces of biomaterials and nanoparticles, enhancing their properties for medical devices, diagnostics, and drug delivery vehicles.[3][6]
Diagram 2: Key application areas of the SPAAC reaction.
Quantitative Data
The reaction rate of SPAAC is a critical parameter and is typically described by a second-order rate constant (k₂). This rate is highly dependent on the structure of the cyclooctyne, with more strained rings generally exhibiting faster kinetics.
Table 1: Comparative Reaction Kinetics of Common Cyclooctynes with Benzyl Azide
| Cyclooctyne Reagent | Abbreviation | Second-Order Rate Constant (k₂, M⁻¹s⁻¹) | Notes |
|---|---|---|---|
| Dibenzocyclooctyne | DBCO / DIBO | ~0.1 - 0.9 | Widely used, good balance of stability and reactivity.[9] |
| Bicyclo[6.1.0]nonyne | BCN | ~0.002 - 1.0 | Less sterically hindered than DBCO, showing fast kinetics.[3][4] |
| Biarylazacyclooctynone | BARAC | > 1.0 | Extremely reactive, ideal for sensitive biological systems.[3][4] |
| Difluorinated Cyclooctyne | DIFO | ~0.04 | Highly biocompatible, developed by Bertozzi.[3] |
| meta-linked Cycloparaphenylene | m[9+1]CPP | 9.6 x 10⁻³ | Reactivity can be tuned via synthesis.[10] |
| Fluorinated Cycloparaphenylene | fluor[11+1]CPP | 1.1 x 10⁻¹ | Fluorination increases the reaction rate significantly.[10] |
Table 2: Comparison of SPAAC and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Feature | SPAAC | CuAAC |
|---|---|---|
| Principle | Catalyst-free cycloaddition using a strained cyclooctyne.[11] | Copper(I)-catalyzed cycloaddition with a terminal alkyne.[11] |
| Biocompatibility | High; no cytotoxic metal catalyst required.[3][12] | Lower; copper(I) can be toxic to cells, though ligands can mitigate this.[4][12] |
| Reaction Rate | Slower, highly dependent on cyclooctyne structure (k₂ ≈ 10⁻³ to 1 M⁻¹s⁻¹).[11][13] | Generally faster (k₂ ≈ 1 to 100 M⁻¹s⁻¹).[11] |
| Applications | Ideal for in vivo and live-cell studies.[4][12] | Excellent for in vitro conjugation and materials science.[11] |
| Reactant Size | Cyclooctynes are relatively bulky, which can sometimes cause steric hindrance.[4] | Terminal alkynes are small, minimizing potential perturbation.[13] |
Table 3: Influence of Reaction Conditions on SPAAC Kinetics (sulfo-DBCO)
| Buffer | pH | Temperature (°C) | Rate Constant (k₂, M⁻¹s⁻¹) |
|---|---|---|---|
| PBS | 7 | 25 | 0.32 - 0.85 |
| HEPES | 7 | 25 | 0.55 - 1.22 |
| DMEM Medium | 7.4 | 37 | 0.59 - 0.97 |
| RPMI Medium | 7.4 | 37 | 0.27 - 0.77 |
Data derived from a study using model azides, highlighting that buffer type, pH, and temperature significantly affect reaction rates.[9]
Experimental Protocols
Protocol 1: General Procedure for Labeling an Azide-Modified Protein with a DBCO-Functionalized Dye
This protocol provides a general method for conjugating a DBCO-containing fluorescent dye to a protein that has been metabolically or chemically modified to contain an azide group.
1. Materials and Reagents
-
Azide-modified protein (1-10 mg/mL in an amine-free buffer like PBS, pH 7.4).
-
DBCO-functionalized fluorescent dye.
-
Anhydrous Dimethyl sulfoxide (DMSO).
-
Size-exclusion chromatography column (e.g., desalting column) or dialysis equipment.
-
Reaction tubes.
2. Preparation of Reagents
-
Protein Solution: Ensure the azide-modified protein is purified and dissolved in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.[1]
-
DBCO-Dye Stock Solution: Prepare a 10 mM stock solution of the DBCO-functionalized dye in anhydrous DMSO.[1] This solution should be prepared fresh and protected from light.
3. Protein Conjugation Reaction
-
Transfer the desired amount of protein solution to a reaction tube.
-
Add a 10-20 fold molar excess of the DBCO-dye stock solution to the protein solution.[1]
-
Mix the reaction gently by pipetting or brief vortexing.
-
Incubate the reaction mixture. Incubation time can vary:
4. Purification of the Labeled Protein
-
After incubation, remove the unreacted DBCO-dye and byproducts.
-
This is typically achieved using size-exclusion chromatography (e.g., a PD-10 desalting column) or dialysis against a suitable buffer (e.g., PBS).[1][8]
5. Characterization of the Conjugate
-
Confirm the successful conjugation and assess the degree of labeling.
-
SDS-PAGE: Analyze the purified protein conjugate using SDS-PAGE. If a fluorescent dye was used, the protein band can be visualized using an appropriate fluorescence imager.[1]
-
Mass Spectrometry: Use mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the mass increase corresponding to the attached dye.[1]
-
UV-Vis Spectroscopy: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the dye (at its λ_max).
Diagram 3: Experimental workflow for labeling an azide-modified protein via SPAAC.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. What is SPAAC? | AxisPharm [axispharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 6. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Linker Design in Pomalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of two key components: a ligand that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase, joined together by a chemical linker.[2][3] Pomalidomide, a well-established immunomodulatory drug, is a widely utilized E3 ligase ligand that binds to Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[4][5]
The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties.[1][2] Its length, composition, and attachment point profoundly influence the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for subsequent ubiquitination and proteasomal degradation of the target protein.[6][7] This document provides detailed application notes on the principles of linker design for pomalidomide-based PROTACs, alongside comprehensive protocols for their synthesis and evaluation.
Signaling Pathway: PROTAC-Mediated Protein Degradation
Pomalidomide-based PROTACs orchestrate the degradation of a target protein by coopting the ubiquitin-proteasome system. The pomalidomide moiety of the PROTAC binds to CRBN, while the other end of the molecule engages the POI. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, marking it for recognition and degradation by the 26S proteasome.[4]
Figure 1: General mechanism of action for a pomalidomide-based PROTAC.
Linker Design Considerations
The rational design of the linker is paramount for the successful development of potent and selective pomalidomide-based PROTACs. Key parameters to consider include linker length, composition, and attachment points.
Linker Length
The optimal linker length is crucial for inducing the necessary proximity and orientation of the target protein and CRBN.[1] A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while an overly long linker may not effectively bring the two proteins together for efficient ubiquitin transfer.[1][7] A common strategy is to synthesize a library of PROTACs with varying linker lengths, often starting with polyethylene glycol (PEG) or alkyl chains.[8]
Linker Composition
The chemical nature of the linker significantly impacts the PROTAC's physicochemical properties, such as solubility and cell permeability.[6]
-
Alkyl Chains: These are a common starting point due to their synthetic tractability and conformational flexibility. However, they can increase lipophilicity, potentially leading to poor solubility and off-target effects.[2][6]
-
Polyethylene Glycol (PEG) Chains: PEG linkers can improve the solubility and drug-like properties of PROTACs. The ethylene glycol units provide polarity and can participate in hydrogen bonding.[2][6]
-
Rigid vs. Flexible Linkers: While flexible linkers like alkyl and PEG chains are widely used, rigid linkers containing cyclic structures (e.g., piperidine, piperazine) or alkynes can restrict conformational freedom.[6][9] This can be advantageous in pre-organizing the PROTAC for optimal ternary complex formation, but may also hinder the necessary conformational adjustments for binding.
Attachment Points
The point of attachment of the linker to both the pomalidomide core and the POI ligand is critical. For pomalidomide, the 4-amino group of the phthalimide ring is a common and versatile attachment point that often directs the linker away from the CRBN binding interface, preserving E3 ligase engagement.[5][10] Modifications at the C5 position of the phthalimide ring have also been explored to reduce off-target degradation of zinc-finger proteins.[11][12]
Quantitative Data on Pomalidomide-Based PROTACs
The following tables summarize quantitative data from various studies, illustrating the impact of linker design on the performance of pomalidomide-based PROTACs.
Table 1: Pomalidomide-Based PROTACs Targeting Bruton's Tyrosine Kinase (BTK) [1]
| Compound ID | Linker Composition & Length | Attachment Point on Pomalidomide | DC50 (nM) | Dmax (%) |
| PROTAC 1 | PEG, 4 units | 4-amino | 1.2 | >95 |
| PROTAC 2 | PEG, 6 units | 4-amino | 3.5 | >95 |
| PROTAC 3 | Alkyl, 8 atoms | 4-amino | 15.8 | ~90 |
| PROTAC 4 | PEG, 4 units | 5-position | 25.0 | ~85 |
Table 2: Pomalidomide-Based PROTACs Targeting Epidermal Growth Factor Receptor (EGFR) [1][13]
| Compound ID | Linker Composition & Length | Attachment Point on Pomalidomide | DC50 (nM) | Dmax (%) |
| Compound 15 | Alkyl-aryl | 4-amino | 50 | >90 |
| Compound 16 | Alkyl-aryl with ether | 4-amino | 10 | 96 |
| Compound 17 | PEG-like | 4-amino | 100 | ~80 |
Table 3: Pomalidomide-Based Homo-PROTACs for CRBN Degradation [14]
| Compound ID | Linker Length (atoms) | DC50 (nM) |
| 15a | 8 | <100 |
| 15b | 12 | >1000 |
| 15c | 16 | >1000 |
Experimental Protocols
A systematic experimental workflow is crucial for the evaluation of novel pomalidomide-based PROTACs.
Figure 2: A typical experimental workflow for the evaluation of a pomalidomide-based PROTAC.
Protocol 1: Synthesis of a Pomalidomide-C5-Azide Linker Intermediate
This protocol describes a representative synthesis of a pomalidomide derivative with a C5-azide linker, which is a versatile building block for "click chemistry" conjugation to a POI ligand.[4][15]
Materials:
-
Pomalidomide
-
1,5-Dibromopentane
-
Potassium carbonate (K₂CO₃)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., methanol (MeOH) in DCM)
Procedure:
Step 1: Synthesis of N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione [4]
-
To a solution of pomalidomide (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and 1,5-dibromopentane (3.0 eq).
-
Stir the reaction mixture at 60 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction with water and extract with DCM (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the N-(5-bromopentyl) intermediate.
Step 2: Synthesis of Pomalidomide-C5-Azide [4]
-
To a solution of the N-(5-bromopentyl) intermediate (1.0 eq) in DMF, add sodium azide (3.0 eq).
-
Stir the reaction mixture at 60 °C for 6 hours.
-
After cooling to room temperature, dilute the reaction with water and extract with DCM (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the pomalidomide-C5-azide product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[15]
Protocol 2: Target Protein Degradation Assay (Western Blot)
This is the primary assay to confirm that the PROTAC induces the degradation of the target protein.[15]
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified period (e.g., 4, 8, 12, 24 hours). Include a vehicle control.[15]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4 °C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control. Determine the DC50 and Dmax values.[16]
Protocol 3: In-vitro Ubiquitination Assay (Co-Immunoprecipitation)
This protocol confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.[8]
Materials:
-
Cell line of interest
-
PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Denaturing lysis buffer (e.g., buffer containing SDS)
-
Non-denaturing dilution buffer
-
Primary antibody against the target protein conjugated to agarose beads
-
Anti-ubiquitin antibody
Procedure:
-
Cell Treatment and Lysis: Treat cells with the optimal concentration of the PROTAC for a shorter time course (e.g., 2-6 hours). Include a proteasome inhibitor co-treatment group to block degradation and allow ubiquitinated protein to accumulate. Lyse the cells under denaturing conditions to preserve ubiquitination.[8]
-
Immunoprecipitation: Dilute the lysates with a non-denaturing buffer and immunoprecipitate the target protein using a specific antibody conjugated to agarose beads overnight at 4 °C.[15]
-
Western Blotting: After thorough washing of the beads, elute the immunoprecipitated proteins and analyze them by Western blotting using an anti-ubiquitin antibody. A smear of high-molecular-weight bands in the PROTAC-treated samples indicates polyubiquitination of the target protein.[15]
Conclusion
The rational design of the linker is a critical and multifaceted aspect of developing effective pomalidomide-based PROTACs. A systematic approach that involves the comparative analysis of linker length, composition, and attachment points is essential for optimizing degradation potency and selectivity.[1] The experimental methodologies outlined in these application notes provide a robust framework for the synthesis and evaluation of novel PROTACs. As our understanding of the structural and dynamic nature of ternary complexes continues to advance, so too will our ability to design the next generation of highly specific and potent protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 11. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Pomalidomide 4'-alkylC4-azide Reaction Efficiency: A Technical Support Center
Welcome to the technical support center for Pomalidomide 4'-alkylC4-azide synthesis and application. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound and its subsequent use in bioconjugation reactions.
Q1: My initial reaction to create the pomalidomide-linker conjugate has a very low yield. What are the common causes?
A1: Low yields in the initial conjugation step, typically a nucleophilic aromatic substitution (SNAr) reaction with 4-fluorothalidomide or an alkylation of pomalidomide, are a frequent challenge. Key factors to investigate include:
-
Suboptimal Solvent: The choice of solvent is critical. While N,N-Dimethylformamide (DMF) has been used, it can decompose at elevated temperatures in the presence of primary amines, leading to formylation of the amine and the formation of a dimethylamine byproduct that competitively reacts with your starting material.[1][2] This not only consumes your reagents but also complicates purification.[1][2]
-
Incorrect Reaction Temperature: The optimal temperature depends on the nucleophile used.
-
Reagent Quality: Ensure the purity of your starting materials, particularly the 4-fluorothalidomide and the amine-linker, as impurities can lead to side reactions and inconsistent results.[3]
-
Base Stoichiometry: The amount of base used, such as N,N-Diisopropylethylamine (DIPEA), can influence the reaction outcome. Using an excess (e.g., 3 equivalents) is common, but careful control is necessary.[1]
Q2: I am observing a significant impurity that is difficult to separate during column chromatography. How can I identify and mitigate this?
A2: A common and troublesome impurity has a mass corresponding to a dimethylamine adduct on the pomalidomide core.[1] This arises from the decomposition of DMF when heated with primary amines.[1][2]
-
Identification: The impurity can be identified by mass spectrometry and its formation is a strong indicator that your solvent is the issue.
-
Mitigation:
Q3: What is the most reliable synthetic route to generate this compound?
A3: A robust and widely used method is a two-step synthesis.[4]
-
Step 1: Nucleophilic Aromatic Substitution (SNAr): This involves reacting 4-fluorothalidomide with a bifunctional C4 linker that has a primary amine at one end and a leaving group (like a bromide) at the other.
-
Step 2: Azidation: The terminal leaving group on the newly formed pomalidomide-linker is then converted to an azide by reacting it with an azide source, typically sodium azide (NaN₃), in a polar aprotic solvent like DMF or DMSO.[5]
This approach is generally higher yielding and more reliable than direct alkylation of the pomalidomide aromatic amine, which can suffer from low nucleophilicity and poor chemoselectivity.[1]
Q4: My copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction is inefficient. What should I check?
A4: For an inefficient CuAAC reaction, consider the following:
-
Copper(I) Source: The active catalyst is Copper(I), which is susceptible to oxidation. Ensure your reagents are fresh. It is common to generate Cu(I) in situ from a Copper(II) source like copper(II) sulfate (CuSO₄) using a reducing agent.[6]
-
Reducing Agent: Sodium ascorbate is the most common reducing agent. Use a freshly prepared solution and ensure you are using it in excess (1-2 equivalents relative to pomalidomide-azide).[6]
-
Ligand: A ligand like THPTA can stabilize the Cu(I) catalyst, improve reaction rates, and prevent side reactions, especially in biological buffers.[6]
-
Solvent System: The reaction often works well in a mixture of a polar aprotic solvent and water (e.g., DMSO:H₂O from 4:1 to 1:1) to ensure all components remain dissolved.[6]
-
Oxygen Removal: Degassing the reaction mixture before adding the copper catalyst can prevent oxidation and improve efficiency.
Data Presentation: Reaction Yields
The following tables summarize typical yields for the key synthetic steps involved in producing pomalidomide-azide conjugates and their subsequent use. Actual yields may vary based on specific substrates and reaction conditions.
Table 1: Synthesis of Pomalidomide-Amine Linker Precursors (via SNAr reaction of 4-fluorothalidomide)
| Amine Type | Solvent | Temperature (°C) | Typical Yield Range (%) | Reference |
| Primary Amines | DMF | 90 | ~25 | [1][2] |
| Primary Amines | DMSO | 130 | 64 - 92 | [1][2] |
| Secondary Amines | DMSO | 90 | ~94 | [2] |
Table 2: Azidation and Click Chemistry Reactions
| Reaction Step | Reactants | Typical Yield (%) | Reference |
| Azidation | N-(5-bromopentyl)-pomalidomide, NaN₃ | 60 - 70 | [4] |
| CuAAC Click Reaction | Pomalidomide-propargylamine, Linker-N₃ | 40 - 83 | [7] |
| One-Pot SNAr + CuAAC | JQ1-azide, 4-fluorothalidomide, propargylamine | 67 | [1][2] |
Experimental Protocols
Protocol 1: Synthesis of N-(4-bromobutyl)-pomalidomide (Precursor to C4-azide)
This protocol is adapted from general methods for synthesizing pomalidomide-linker conjugates via an SNAr reaction.[1][2][3]
-
Reaction Setup: To a solution of 4-fluorothalidomide (1 equivalent) in DMSO (to achieve a 0.2 M concentration), add 1-amino-4-bromobutane (1.1 equivalents) and DIPEA (3 equivalents).
-
Heating: Heat the reaction mixture to 130°C and stir for 16 hours under an inert atmosphere (e.g., Nitrogen or Argon).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent such as Ethyl Acetate or DCM (3x).
-
Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to afford the desired N-(4-bromobutyl)-pomalidomide.
Protocol 2: Synthesis of this compound
This protocol describes the conversion of the terminal bromide to an azide.[5]
-
Reaction Setup: To a solution of N-(4-bromobutyl)-pomalidomide (1 equivalent) in DMF or DMSO, add sodium azide (3 equivalents).
-
Heating: Stir the reaction mixture at 60°C for approximately 6 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with DCM (3x).
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the final this compound.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction to conjugate the pomalidomide-azide to an alkyne-containing molecule.[6]
-
Stock Solutions:
-
Pomalidomide-C4-azide: 10 mM in DMSO.
-
Alkyne-Molecule: 10 mM in DMSO.
-
CuSO₄: 100 mM in deionized water.
-
Sodium Ascorbate: 1 M in deionized water (prepare fresh).
-
-
Reaction Setup: In a reaction vial, combine the Pomalidomide-C4-azide solution (1 equivalent) and the alkyne-molecule solution (1.0-1.2 equivalents).
-
Solvent Adjustment: Add DMSO and water to achieve a final solvent ratio of approximately 4:1 (DMSO:H₂O), ensuring all components remain dissolved.
-
Catalyst Addition: Add the CuSO₄ solution (0.1 equivalents).
-
Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution (1-2 equivalents).
-
Reaction: Seal the vial and stir the mixture at room temperature. Monitor completion by LC-MS or TLC.
-
Purification: Once complete, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final conjugate by flash chromatography or preparative HPLC.
Visualizations
Synthetic Workflow
The following diagram illustrates the two-step synthetic pathway to this compound.
Caption: Synthetic workflow for this compound production.
PROTAC Mechanism of Action
This diagram shows the logical relationship of components in a PROTAC and its mechanism for inducing protein degradation. Pomalidomide acts as the E3 ligase ligand.
Caption: PROTAC-mediated protein degradation workflow.
References
- 1. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Pomalidomide PROTAC Synthesis
Welcome to the technical support center for the synthesis and application of pomalidomide-based Proteolysis Targeting Chimeras (PROTACs). This resource is tailored for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a pomalidomide-based PROTAC?
A1: Pomalidomide-based PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system. One end of the PROTAC binds to the target protein of interest (POI), while the pomalidomide end binds to the E3 ubiquitin ligase Cereblon (CRBN). This induced proximity forms a ternary complex (POI-PROTAC-CRBN), leading to the ubiquitination of the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is then released to induce the degradation of another POI molecule.
Caption: Mechanism of pomalidomide-PROTAC-mediated protein degradation.
Synthesis and Purification Troubleshooting
Q2: I am getting a low yield in my SNAr reaction between 4-fluorothalidomide and my amine linker. What are the common causes and how can I improve it?
A2: Low yields in the nucleophilic aromatic substitution (SNAr) reaction are a common issue. Here are some potential causes and troubleshooting steps:
-
Solvent Choice: While DMF is a common solvent, it can decompose at elevated temperatures in the presence of amines to form dimethylamine. This byproduct can react with 4-fluorothalidomide, leading to an undesired side product and making purification difficult.[1][2][3]
-
Reaction Temperature: The optimal temperature can vary depending on the reactivity of the amine nucleophile.
-
Base: A non-nucleophilic base is required to neutralize the HF generated during the reaction.
-
Solution: Diisopropylethylamine (DIPEA) is a commonly used base. Ensure you are using an adequate number of equivalents (typically 2-3 eq.).
-
-
Reaction Time: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.
-
Q3: My click chemistry reaction to conjugate the pomalidomide-azide linker to my alkyne-containing warhead is inefficient. What should I check?
A3: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" is generally efficient, but several factors can lead to poor results.[4][5][6]
-
Copper(I) Source: The active catalyst is Cu(I), which can be oxidized to the inactive Cu(II) by oxygen.
-
Solution: Use a freshly prepared solution of a reducing agent like sodium ascorbate to reduce the Cu(II) salt (e.g., CuSO₄) to Cu(I) in situ.[4] Degas the reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the copper catalyst.
-
-
Ligand: A ligand can stabilize the Cu(I) catalyst and improve reaction efficiency.
-
Solution: Consider adding a ligand such as THPTA or TBTA to your reaction mixture.[4]
-
-
Solvent: The choice of solvent is important for solubility of all reactants.
-
Solution: A mixture of a polar aprotic solvent like DMSO or DMF with water is often effective.[4]
-
-
Purity of Starting Materials: Impurities in the pomalidomide-azide or alkyne-warhead can interfere with the reaction.
-
Solution: Ensure your starting materials are of high purity, confirmed by NMR and mass spectrometry.
-
Q4: I am facing difficulties in purifying my final PROTAC product. What are some common purification strategies?
A4: PROTAC purification can be challenging due to their often-high molecular weight and intermediate polarity.
-
Chromatography:
-
Recrystallization: If your PROTAC is a solid, recrystallization from an appropriate solvent system can be an effective purification method.
-
Dealing with Byproducts: If you have identified specific byproducts, you may be able to use targeted purification strategies, such as an acidic or basic wash to remove impurities with corresponding functional groups.
Biological Activity Troubleshooting
Q5: I have successfully synthesized and purified my pomalidomide-PROTAC, but I don't observe any degradation of my target protein by Western blot. What could be the problem?
A5: Lack of protein degradation is a frequent challenge. Here is a systematic approach to troubleshoot this issue:
-
Ternary Complex Formation: The formation of a stable ternary complex is a prerequisite for degradation.[2][9][10][11]
-
Problem: The linker length or composition may not be optimal for the specific target and E3 ligase, preventing the formation of a productive ternary complex.[12][][14]
-
Solution: Synthesize a library of PROTACs with varying linker lengths and compositions (e.g., PEG vs. alkyl chains) to identify an optimal linker.[1][][15] You can assess ternary complex formation directly using biophysical assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or in-cell assays like NanoBRET.[9][10]
-
-
Cellular Permeability: The PROTAC may not be efficiently entering the cells.
-
Solution: Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). If permeability is low, you can modify the linker to improve physicochemical properties.[15]
-
-
Cereblon (CRBN) Expression: The cell line you are using may have low expression levels of Cereblon.
-
Solution: Confirm CRBN expression in your cell line by Western blot. If expression is low, consider using a different cell line with higher endogenous CRBN levels.[15]
-
-
"Hook Effect": At high concentrations, PROTACs can form binary complexes (PROTAC-POI or PROTAC-CRBN) which are non-productive for degradation, leading to a decrease in degradation efficiency. This is known as the "hook effect".[2][12]
-
Solution: Perform a dose-response experiment with a wide range of PROTAC concentrations to identify the optimal concentration for degradation and to see if the hook effect is present.[2]
-
-
Compound Stability: The PROTAC may be unstable in the cell culture media or inside the cells.
-
Solution: Evaluate the stability of your compound in media and cell lysate over time using LC-MS.[2]
-
Q6: I am observing off-target protein degradation with my pomalidomide-based PROTAC. How can I improve its selectivity?
A6: Off-target degradation, particularly of zinc-finger (ZF) proteins, is a known liability of pomalidomide-based PROTACs.[16][17][18][19][20]
-
Linker Attachment Point: The point of linker attachment on the pomalidomide core can influence off-target effects.
-
Solution: Studies have shown that attaching the linker at the C5 position of the phthalimide ring can reduce the off-target degradation of ZF proteins compared to C4 attachment.[16][17][18][21] This is because modifications at the C5 position can sterically hinder the interaction with neosubstrates like ZF proteins.[22]
-
-
Pomalidomide Analogs: Rational design of the pomalidomide moiety can mitigate off-target effects.
Data Presentation and Experimental Protocols
Quantitative Data Summary
The following tables summarize key data for pomalidomide-based PROTACs, highlighting the impact of linker length and composition on their degradation capabilities.
Table 1: Impact of Linker Length on BTK Degradation [23]
| PROTAC | Linker Composition | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC 1 | Alkyl Chain | 10 | >1000 | <20 |
| PROTAC 2 | Alkyl Chain | 13 | 150 | 60 |
| PROTAC 3 | PEG | 15 | 25 | >90 |
| PROTAC 4 | PEG | 18 | 50 | 85 |
Data synthesized from published literature. Experimental conditions may vary.
Table 2: Impact of Linker Composition on EGFR Degradation [23]
| PROTAC | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC A | Alkyl Chain | 85 | 70 |
| PROTAC B | PEG | 30 | 95 |
| PROTAC C | Alkyl-Aromatic | 120 | 65 |
Data synthesized from published literature. Experimental conditions may vary.
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation Assessment [8][24]
-
Cell Seeding and Treatment: Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using image analysis software. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).
-
Caption: Workflow for Western blot analysis of PROTAC-mediated protein degradation.
Protocol 2: Co-Immunoprecipitation to Confirm Ternary Complex Formation [6]
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to be effective. Include a vehicle control. To prevent degradation of the target protein and allow for accumulation of the ternary complex, co-treat with a proteasome inhibitor (e.g., MG132).
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the lysates with Protein A/G beads.
-
Incubate the pre-cleared lysates with an antibody against your protein of interest or an epitope tag overnight at 4°C.
-
Add fresh Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads several times to remove non-specific binders. Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blot using antibodies against the target protein and CRBN. The presence of CRBN in the immunoprecipitate of the target protein (or vice versa) in the PROTAC-treated sample confirms the formation of the ternary complex.
Caption: Workflow for Co-IP analysis of ternary complex formation.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 4. benchchem.com [benchchem.com]
- 5. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Ternary Complex Formation [worldwide.promega.com]
- 10. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 11. resources.revvity.com [resources.revvity.com]
- 12. benchchem.com [benchchem.com]
- 14. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. Bumped pomalidomide-based PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Linker Length for Ternary Complex Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of linker length for Proteolysis-Targeting Chimeras (PROTACs) in ternary complex formation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a PROTAC, and why is its length so critical for efficacy?
A1: A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two components.[1] The primary function of the linker is to position the target protein and the E3 ligase in a conformation that facilitates the transfer of ubiquitin to the target protein, thereby marking it for degradation by the proteasome.[1][] The length of the linker is a crucial parameter dictating the efficacy of a PROTAC.[1][] An optimal linker length is necessary for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[1][3] Conversely, if the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to an unstable ternary complex.[1][3] Therefore, optimizing the linker length is a critical step in developing a potent PROTAC.[1]
Q2: How does linker composition, beyond just length, influence PROTAC performance?
A2: Linker composition significantly impacts a PROTAC's overall performance by influencing its solubility, cell permeability, and metabolic stability.[1] For instance, incorporating hydrophilic elements like polyethylene glycol (PEG) can improve solubility, while more rigid structures can enhance conformational stability.[1][4] The chemical nature of the linker can also affect the stability of the ternary complex and, consequently, the degradation efficiency.[1]
Q3: What is the "hook effect" in the context of PROTACs, and how can linker optimization help mitigate it?
A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[5] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (Target-PROTAC or PROTAC-E3 Ligase) rather than the productive ternary complex required for degradation.[5][6] While the hook effect is an inherent characteristic of the PROTAC mechanism, linker design can influence its severity. A well-designed linker can promote positive cooperativity, where the binding of the first protein increases the affinity for the second, making the ternary complex more stable and thus mitigating the hook effect.[5]
Q4: What are the key biophysical techniques used to evaluate ternary complex formation?
A4: Several biophysical techniques are employed to characterize the formation and stability of the ternary complex. These include:
-
Surface Plasmon Resonance (SPR): Quantifies the kinetics and affinity of binary and ternary complex formation in real-time.[7][8]
-
Isothermal Titration Calorimetry (ITC): Measures the thermodynamic parameters of binding interactions.[8][]
-
Time-Resolved Fluorescence Energy Transfer (TR-FRET): A proximity-based assay that detects complex formation through energy transfer between a donor and acceptor fluorophore.[10][11]
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): A bead-based assay that generates a signal when the target and E3 ligase are brought together by the PROTAC.[][12]
-
NanoBRET (Bioluminescence Resonance Energy Transfer): A technology used to monitor ternary complex formation in living cells.[][13]
Troubleshooting Guide
Issue 1: High binary binding affinity but no target degradation.
-
Potential Cause:
-
Incorrect Linker Length or Rigidity: The linker may be too short, causing steric hindrance, or too long and flexible, leading to non-productive binding.[5]
-
Unfavorable Ternary Complex Conformation: The linker might orient the target protein in a way that lysine residues are not accessible for ubiquitination.[5]
-
Poor Physicochemical Properties: The linker may contribute to poor cell permeability or low solubility, preventing the PROTAC from reaching its target.[5]
-
-
Troubleshooting Steps:
-
Synthesize a library of PROTACs with varying linker lengths and compositions (e.g., PEG, alkyl chains).[]
-
Evaluate ternary complex formation and stability using biophysical assays like SPR or TR-FRET.[7][10]
-
Assess cell permeability and target engagement in cells using assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET.[12][13]
-
Issue 2: The "Hook Effect" is observed at high PROTAC concentrations.
-
Potential Cause:
-
Troubleshooting Steps:
-
Enhance Ternary Complex Cooperativity: A well-designed linker can create positive cooperativity, making the ternary complex more stable.[5] Modifying the linker to be more rigid can pre-organize the binding moieties and improve cooperativity.[5]
-
Perform a Wide Dose-Response Experiment: This will help to identify the optimal concentration range for degradation and confirm the hook effect.[15]
-
Quantitative Data Summary
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[3] Empirical testing of a series of PROTACs with varying linker lengths is often necessary to identify the most potent degrader.[3]
| Target Protein | E3 Ligase | Optimal Linker Length (atoms) | Key Findings |
| ERα | Not Specified | 16 | Both shorter and longer linkers resulted in significantly reduced efficacy.[3] |
| p38α | Not Specified | 15-17 | This range was identified as the most effective for degradation.[3] |
| BRD4 | VHL | ~12 (in MZ1) | Forms a stable and long-lived ternary complex.[7] |
| EGFR/HER2 | Not Specified | Not Specified | A single ethylene glycol unit extension abolished HER2 degradation, creating a selective EGFR degrader.[16] |
Note: DC50 is the concentration of PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved.[3]
Experimental Protocols
Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
This protocol is adapted from methodologies used to quantify the stability of PROTAC-induced ternary complexes.[7][17]
-
Immobilization of E3 Ligase:
-
Binary Binding Analysis:
-
Ternary Complex Analysis:
-
Data Analysis:
TR-FRET Assay for Ternary Complex Formation
This protocol provides a general framework for optimizing a TR-FRET assay.[10][11]
-
Reagent Preparation:
-
Label the target protein and E3 ligase with appropriate FRET pairs (e.g., a donor fluorophore like terbium and an acceptor fluorophore).
-
-
Assay Optimization:
-
Perform titration experiments to determine the optimal concentrations of the labeled proteins and the PROTAC.
-
-
Assay Procedure:
-
Incubate the labeled target protein, labeled E3 ligase, and varying concentrations of the PROTAC in an appropriate assay buffer.
-
Measure the TR-FRET signal after a specified incubation period. An increase in the FRET signal indicates the formation of the ternary complex.
-
-
Data Analysis:
Western Blot for Target Protein Degradation
This is a standard method for quantifying the reduction in target protein levels.[18]
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in multi-well plates.
-
Treat the cells with varying concentrations of the PROTAC for a specified time.
-
-
Cell Lysis:
-
Wash the cells with PBS and then lyse them using a suitable lysis buffer containing protease inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a corresponding secondary antibody conjugated to HRP.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities to determine the extent of target protein degradation relative to the loading control.
-
Visualizations
Caption: The PROTAC signaling pathway leading to target protein degradation.
Caption: A typical experimental workflow for optimizing PROTAC linker length.
Caption: A logical workflow for troubleshooting poor PROTAC efficacy.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 10. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 15. benchchem.com [benchchem.com]
- 16. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
reducing off-target effects of pomalidomide-based PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the off-target effects of pomalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of off-target effects associated with pomalidomide-based PROTACs?
A1: The off-target effects of pomalidomide-based PROTACs can stem from two main sources:
-
Pomalidomide-mediated neosubstrate degradation: The pomalidomide moiety itself can recruit proteins other than the intended target to the Cereblon (CRBN) E3 ligase, leading to their unintended degradation. A prominent example is the degradation of zinc-finger (ZF) transcription factors, such as Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][3][4][5] This can have significant biological consequences, including teratogenic effects and dysregulation of lymphocyte development.[1]
-
Off-target binding of the "warhead": The ligand designed to bind the protein of interest (POI) may also have affinity for other proteins, leading to their degradation.[6] For instance, a PROTAC utilizing a multi-kinase inhibitor as a warhead may induce the degradation of unintended kinases.[6]
Q2: How can I experimentally identify off-target effects of my pomalidomide-based PROTAC?
A2: A comprehensive approach is recommended to identify off-target effects:
-
Global Proteomics: Mass spectrometry-based quantitative proteomics is the gold standard for unbiasedly identifying all proteins that are degraded upon PROTAC treatment.[6][7][8][9][10][11] This involves comparing the proteome of cells treated with the PROTAC to vehicle-treated control cells.
-
Western Blotting: This technique is used to validate the degradation of potential off-targets identified through proteomics.[6][12]
-
Transcriptomics (RNA-sequencing): This helps to distinguish between protein degradation and changes in protein levels due to transcriptional regulation.[8]
-
Target Engagement Assays: Techniques like Cellular Thermal Shift Assay (CETSA) can confirm whether the PROTAC directly binds to the identified off-target proteins in a cellular context.[8][13]
Q3: What strategies can be employed to reduce the off-target degradation of zinc-finger proteins?
A3: Several rational design strategies can minimize the degradation of ZF proteins:
-
Modification of the Pomalidomide Core: Introducing modifications at specific positions on the phthalimide ring of pomalidomide can disrupt its ability to recruit ZF proteins without affecting its binding to CRBN.[1][4] Specifically, substitutions at the C5 position have been shown to reduce ZF protein degradation.[1][2][3][4][5]
-
Linker Optimization: The composition and attachment point of the linker can influence the geometry of the ternary complex and, consequently, selectivity.[14]
-
Varying E3 Ligase Ligand: While this guide focuses on pomalidomide, using a different E3 ligase recruiter, such as one for VHL, can completely change the off-target profile.[14]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High cell toxicity at low PROTAC concentrations. | Off-target effects of the warhead or pomalidomide moiety. | 1. Perform kinome-wide selectivity profiling if using a kinase inhibitor warhead.[6] 2. Compare the toxicity profile with the warhead molecule alone. 3. Conduct a global proteomics study to identify degraded off-targets that may be essential for cell viability.[6] 4. Synthesize and test a PROTAC with a modified pomalidomide (e.g., C5-substituted) to reduce ZF protein degradation.[1][4] |
| Degradation of unintended proteins confirmed by Western Blot. | Pomalidomide-mediated off-target degradation or promiscuous warhead binding. | 1. If ZF proteins are degraded, redesign the PROTAC with a modified pomalidomide analog.[1][2][3][4][5] 2. If non-ZF proteins are degraded, consider using a more selective warhead for your protein of interest.[14] 3. Vary the linker length and attachment point to alter the ternary complex geometry, which can impact off-target degradation.[14] |
| Lack of on-target degradation. | Poor cell permeability, inefficient ternary complex formation, or issues with the ubiquitin-proteasome system. | 1. Assess cell permeability of the PROTAC. 2. Perform a target engagement assay (e.g., CETSA or NanoBRET) to confirm binding to both the target protein and CRBN.[14] 3. Conduct a ternary complex formation assay (e.g., AlphaLISA or NanoBRET) to verify that the PROTAC can bridge the POI and CRBN.[15][16][17][18] 4. Perform an in-cell ubiquitination assay to determine if the target protein is being ubiquitinated.[14] |
| "Hook effect" observed (decreased degradation at high PROTAC concentrations). | Formation of unproductive binary complexes (PROTAC-POI or PROTAC-CRBN) at high concentrations. | 1. This is a common phenomenon with PROTACs.[8][19] 2. Determine the optimal concentration range for your PROTAC through a dose-response experiment. 3. The hook effect can sometimes be mitigated by optimizing the linker to favor ternary complex formation. |
Quantitative Data Summary
Table 1: Comparison of CRBN Binding Affinities
| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method |
| Pomalidomide | ~157 nM | 1.2 µM, ~2 µM, ~3 µM | Competitive Titration, TR-FRET, Competitive Binding Assay |
| Lenalidomide | ~178 nM | 1.5 µM, ~2 µM, ~3 µM, 2.694 µM | Competitive Titration, TR-FRET, Competitive Binding Assay |
| CC-220 | 60 nM | TR-FRET |
Data compiled from multiple sources.[20][21]
Table 2: Comparative Degradation Potency of BET-Targeting PROTACs
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-825 | Pomalidomide (CRBN) | BRD4 | Jurkat | < 1 | > 95 |
| VHL-based PROTAC | VHL Ligand | BRD4 | VCaP | 1.0 | Not specified |
This table illustrates how changing the E3 ligase ligand can affect degradation potency.[22]
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Degradation
This protocol outlines the steps to quantify the degradation of a target protein induced by a pomalidomide-based PROTAC.
Materials:
-
Cell culture reagents
-
Pomalidomide-based PROTAC and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Treat cells with varying concentrations of the PROTAC and a vehicle control for the desired duration (e.g., 24 hours).[6]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[12]
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.[6]
-
Block the membrane for 1 hour at room temperature.[12]
-
Incubate with primary antibodies overnight at 4°C.[12]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal.[12]
-
Quantify the band intensities using densitometry software. Normalize the target protein level to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control. This data can be used to determine DC50 and Dmax values.[12]
-
Protocol 2: Global Proteomics Workflow for Off-Target Identification
This protocol describes a typical workflow for identifying off-target protein degradation using quantitative mass spectrometry.
Procedure:
-
Cell Culture and Treatment: Culture a suitable cell line and treat with the PROTAC at an optimal concentration, a higher concentration (to check for the hook effect), a vehicle control, and a negative control PROTAC (if available).[8]
-
Protein Extraction and Digestion: Extract the whole proteome from the cell lysates and digest the proteins into peptides.[7]
-
Multiplex Quantitative Labeling: Label the peptide samples with isobaric tags (e.g., TMT) for multiplexed analysis.[7][10]
-
LC-MS/MS Analysis: Analyze the labeled peptide mixture using a high-resolution mass spectrometer.[8]
-
Data Analysis: Process the raw mass spectrometry data to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the controls.[8]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of pomalidomide-based PROTAC-mediated protein degradation.
Caption: Pomalidomide-mediated off-target degradation of zinc-finger proteins.
References
- 1. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. chempro-innovations.com [chempro-innovations.com]
- 8. benchchem.com [benchchem.com]
- 9. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 11. Protein Degrader [proteomics.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. resources.revvity.com [resources.revvity.com]
- 19. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 20. benchchem.com [benchchem.com]
- 21. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
Pomalidomide 4'-alkylC4-azide Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of Pomalidomide 4'-alkylC4-azide in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a functionalized derivative of pomalidomide, an immunomodulatory drug that binds to the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] It is designed as a versatile building block for the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1] The molecule incorporates the pomalidomide E3 ligase ligand attached to an alkyl C4 linker with a terminal azide group. This azide group serves as a chemical handle for conjugation to a target protein-binding ligand, typically via "click chemistry".[2][3]
Q2: What is the mechanism of action for a PROTAC synthesized using this compound?
A2: A PROTAC created with this building block functions as a heterobifunctional molecule. One end (the pomalidomide moiety) binds to the CRBN E3 ubiquitin ligase, while the other end binds to a specific protein of interest (POI).[3] This dual binding forms a ternary complex, bringing the target protein into close proximity with the E3 ligase.[4] This proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the cell's proteasome.[1][3]
Q3: What are the general stability concerns for organic azides like this compound?
A3: The primary factors that can lead to the degradation of organic azides are exposure to heat, light, pressure, and shock.[5] The azide functional group is energetic and can decompose by releasing nitrogen gas.[5] The overall stability of the molecule is highly dependent on its structure.[5] For a preliminary assessment of stability, the "Rule of Six" can be applied, which suggests there should be at least six carbon atoms for each energetic functional group (like an azide) to ensure sufficient dilution and enhance stability.[5]
Q4: How should I properly store and handle this compound?
A4: To ensure the long-term stability and integrity of this compound, it is recommended to store it at low temperatures, protected from light. For specific storage conditions, always refer to the manufacturer's product datasheet. When handling the compound, avoid excessive heat and physical shock. For experimental use, it is best practice to prepare fresh solutions and use them promptly.
Troubleshooting Guides
Issue 1: Low or No Yield in Click Chemistry Reaction
You are attempting to conjugate this compound to an alkyne-containing molecule via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, but you observe minimal or no product formation.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | Verify Compound Integrity: • Run a quality control check (e.g., LC-MS) on your stock of this compound to confirm its purity and mass.• If degradation is suspected, use a fresh, unopened vial of the compound. |
| Suboptimal Reaction Conditions | Optimize Reaction Parameters: • Catalyst: Ensure the copper(I) source is fresh and not oxidized. Use a copper(II) salt (like CuSO₄) with a reducing agent (like sodium ascorbate).• Ligand: Consider adding a copper-stabilizing ligand, such as THPTA, to improve catalyst efficiency and prevent precipitation.• Solvent: The reaction is often performed in a mixture of solvents like DMSO and water to ensure all components remain dissolved.[6] Adjust the solvent ratio if you observe precipitation.• Concentration: Reactant concentrations should typically be in the 1-10 mM range.[6] |
| Issues with Alkyne-Containing Reactant | Check Alkyne Quality: • Verify the purity and integrity of your alkyne-functionalized molecule using an appropriate analytical method (e.g., NMR, MS). |
Issue 2: Inconsistent Results in Cellular Degradation Assays
You have successfully synthesized a PROTAC using this compound, but you observe high variability in the degradation of your target protein in cell-based assays.
| Possible Cause | Troubleshooting Step |
| PROTAC Instability in Media | Assess Compound Stability: • Incubate your PROTAC in the cell culture media for the duration of your experiment and analyze its integrity over time by LC-MS. If degradation is observed, consider reducing the incubation time or using a more stable linker. |
| Cellular Permeability Issues | Evaluate Cell Entry: • Poor cellular uptake can lead to inconsistent results. If permeability is low, you may need to optimize the linker of your PROTAC to improve its physicochemical properties. |
| "Hook Effect" | Perform a Full Dose-Response Curve: • The "hook effect" is a phenomenon where PROTAC efficiency decreases at high concentrations due to the formation of unproductive binary complexes instead of the productive ternary complex.[4] A full dose-response curve is essential to identify the optimal concentration range for degradation.[4] |
| Off-Target Effects | Run Control Experiments: • Modifications at the C5 position of pomalidomide have been shown to reduce off-target degradation of endogenous zinc-finger proteins.[3] Include control experiments, such as competitive binding assays with free pomalidomide, to investigate potential off-target effects.[4] |
Experimental Protocols
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline for the conjugation of this compound to an alkyne-functionalized molecule.
Materials:
-
This compound
-
Alkyne-functionalized molecule of interest
-
DMSO (Dimethyl sulfoxide)
-
Water (deionized or distilled)
-
Copper(II) sulfate (CuSO₄) solution (e.g., 100 mM in water)
-
Sodium ascorbate solution (e.g., 1 M in water, freshly prepared)
-
Optional: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) solution
Procedure:
-
In a clean reaction vial, dissolve this compound (1.0 equivalent) and the alkyne-functionalized molecule (1.0-1.2 equivalents) in a minimal amount of DMSO.
-
Add water to the reaction mixture to achieve a final solvent ratio of approximately 4:1 to 1:1 (DMSO:H₂O), ensuring all reactants remain in solution. The final reactant concentration should be between 1-10 mM.
-
If using a ligand, add THPTA to the reaction mixture (e.g., 5 equivalents relative to copper).
-
Add the sodium ascorbate solution (e.g., 5 equivalents).
-
Add the CuSO₄ solution (0.1 equivalents).
-
Seal the vial and allow the reaction to proceed at room temperature.
-
Monitor the reaction progress by an appropriate method, such as LC-MS.
-
Once the reaction is complete, the product can be purified using standard methods like HPLC.
Visualizations
Caption: Mechanism of action for a pomalidomide-based PROTAC.
Caption: Experimental workflow for PROTAC synthesis via click chemistry.
References
Technical Support Center: Pomalidomide PROTAC Development
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of pomalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a pomalidomide-based PROTAC?
A1: Pomalidomide-based PROTACs are heterobifunctional molecules designed to induce the degradation of a specific protein of interest (POI). They function by simultaneously binding to the POI (via a warhead ligand) and the Cereblon (CRBN) E3 ubiquitin ligase (via the pomalidomide ligand).[1][2] This induced proximity forms a ternary complex (POI-PROTAC-CRBN), which facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI.[2] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC can be recycled for subsequent degradation cycles.[3][4]
Q2: Why is the linker so critical for pomalidomide PROTAC efficacy?
A2: The linker is not merely a spacer; its length, composition, and attachment points are crucial for the proper formation of a stable and productive ternary complex.[1][5] An optimal linker ensures the correct spatial orientation for efficient ubiquitin transfer from the E3 ligase to the target protein.[] A linker that is too short can cause steric hindrance, while one that is too long may not effectively bring the proteins together.[5][] Furthermore, linker properties influence the physicochemical characteristics of the entire PROTAC molecule, affecting its solubility and cell permeability.[7]
Q3: What are the known off-target effects of pomalidomide-based PROTACs?
A3: A significant challenge with pomalidomide-based PROTACs is that the pomalidomide moiety itself can induce the degradation of endogenous proteins, most notably zinc-finger (ZF) transcription factors like IKZF1 (Ikaros) and IKZF3 (Aiolos).[8][9] This "off-target" degradation is independent of the PROTAC's intended target and raises concerns about potential long-term side effects.[8][10] Research has shown that nearly all profiled pomalidomide-based PROTACs exhibit some level of off-target ZF protein degradation.[8][11]
Q4: What is the "hook effect" and why is it a problem?
A4: The "hook effect" is a paradoxical phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations, resulting in a bell-shaped dose-response curve.[12][13] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-POI or PROTAC-CRBN) rather than the productive ternary complex required for degradation.[7][12] Failing to recognize the hook effect can lead to the misinterpretation of data; a potent PROTAC might be incorrectly deemed inactive if only tested at high concentrations.[12]
Troubleshooting Guides
Issue 1: My PROTAC shows weak or no degradation of the target protein.
This is a common issue with several potential causes. Follow this workflow to diagnose the problem.
Issue 2: My PROTAC causes degradation of off-target Zinc Finger (ZF) proteins.
-
Problem: You observe degradation of known pomalidomide neosubstrates (e.g., IKZF1, ZFP91) in your proteomics or Western blot data. This is a common issue arising from the inherent activity of the pomalidomide warhead.[8][14]
-
Troubleshooting Steps:
-
Confirm Off-Target Effect: Validate the off-target degradation using orthogonal methods, such as Western blotting for specific ZF proteins.[8]
-
Modify the Pomalidomide Core: Research shows that modifications at the C5 position of the pomalidomide phthalimide ring can reduce off-target ZF degradation while maintaining or even enhancing on-target potency.[8][15] Adding substituents of appropriate size at the C5 position can disrupt the ternary complex formation with ZF proteins.[14]
-
Alter the Linker Exit Vector: The way the linker connects to the pomalidomide ring matters. PROTACs with arylamine exit vectors, where an N-H group can act as a hydrogen bond donor, have been shown to induce greater ZF degradation.[8] Designing PROTACs that lack this H-bond donor may reduce off-target activity.[8]
-
Issue 3: I observe a bell-shaped dose-response curve (Hook Effect).
-
Problem: Your degradation assay shows that as you increase the PROTAC concentration beyond an optimal point, the amount of target degradation decreases.[12]
-
Troubleshooting Steps:
-
Confirm with a Full Dose-Response Curve: Ensure you have tested a wide range of concentrations (e.g., at least 8-10 concentrations with half-log dilutions) to accurately map the bell shape and identify the true DC50 and Dmax values.[7][12]
-
Enhance Cooperativity: The hook effect is driven by the formation of binary complexes. You can mitigate this by redesigning the PROTAC to enhance positive cooperativity, where the binding of the first protein (e.g., CRBN) increases the affinity for the second protein (the target). This makes the ternary complex more stable and favorable than the binary complexes, even at higher concentrations.[7][12]
-
Optimize the Linker: Systematically screen different linker lengths and compositions. The optimal linker will best facilitate the protein-protein interactions that stabilize the ternary complex, which can help reduce the hook effect.[12]
-
Quantitative Data Summary
The linker connecting the pomalidomide moiety to the target protein ligand is a critical determinant of PROTAC efficacy. The following tables summarize data from published literature, illustrating the impact of linker length and composition on degradation potency (DC50) and maximal degradation (Dmax).
Table 1: Impact of Linker Length on TBK1 Degradation (Data synthesized from published literature[16])
| PROTAC Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No Degradation | N/A |
| 21 | 3 | 96 |
| 29 | 292 | 76 |
Table 2: Impact of Linker Composition on EGFRWT Degradation in A549 Cells (Data synthesized from published literature[13])
| Compound ID | Linker Moiety | DC50 (nM) | Observed Hook Effect |
| 15 | PEG-based | 43.4 | Moderate |
| 16 | PEG-based (longer) | 32.9 | Significant |
| 17-21 | Various PEG/Alkyl | >1000 | Moderate |
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation Assessment
This is the primary assay to confirm that the PROTAC induces degradation of the target protein.[17]
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a specified period (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-Actin) to ensure equal protein loading.
-
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities. Normalize the target protein signal to the loading control, and then normalize all treatment groups to the vehicle control to determine the percentage of remaining protein.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol verifies the physical interaction between the target protein and CRBN, mediated by the PROTAC.[18]
-
Cell Treatment and Lysis: Treat cells with the PROTAC at its optimal degradation concentration (and a higher, "hooked" concentration, if applicable) for a short duration (e.g., 2-4 hours). Also include a vehicle control. Lyse cells in a non-denaturing IP lysis buffer.
-
Pre-clearing Lysates: Add Protein A/G agarose beads to the cell lysates and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add a primary antibody against your target protein to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold IP lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins from the beads by adding SDS-PAGE loading buffer and boiling. Analyze the eluate by Western Blot, probing for CRBN. A band for CRBN in the lane where the target protein was pulled down (but not in the vehicle control) indicates PROTAC-mediated ternary complex formation.
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides an in vitro measure of a compound's passive membrane permeability.[3]
-
Prepare Donor Plate: Add a solution of your PROTAC compound in a buffer mimicking physiological pH (e.g., PBS at pH 7.4) to the wells of a 96-well microplate (the donor plate).
-
Prepare Acceptor Plate: Fill the wells of a 96-well filter plate (the acceptor plate) with a buffer solution. The filter is pre-coated with a lipid mixture (e.g., phosphatidylcholine) to form an artificial membrane.
-
Create PAMPA Sandwich: Place the acceptor plate on top of the donor plate, so the lipid-coated membrane separates the two solutions.
-
Incubation: Incubate the plate sandwich for a defined period (e.g., 4-16 hours) at room temperature. During this time, the PROTAC will diffuse from the donor well across the artificial membrane into the acceptor well.
-
Quantification: After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculate Permeability: Calculate the permeability coefficient (Pe) using the concentrations from the donor and acceptor wells and known parameters like incubation time and membrane surface area. Compare the Pe value to those of high- and low-permeability control compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 11. biorxiv.org [biorxiv.org]
- 12. benchchem.com [benchchem.com]
- 13. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Bumped pomalidomide-based PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Pomalidomide Degrader Potency
Welcome to the technical support center for researchers, scientists, and drug development professionals working to enhance the potency of pomalidomide-based degraders. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with pomalidomide degraders.
Issue 1: Minimal or No Target Protein Degradation
You've treated your cells with a pomalidomide-based degrader, but Western blot analysis shows little to no reduction in your target protein levels.
Possible Causes and Troubleshooting Steps:
| Question | Potential Cause | Troubleshooting Steps |
| Is the degrader chemically sound and active? | Degrader instability or inactivity of the current batch. | 1. Confirm Chemical Integrity: Use LC-MS to verify the identity and purity of your degrader.[1] 2. Activity Check: Test the degrader on a known sensitive cell line to confirm its biological activity.[1] |
| Is the degrader effectively entering and accumulating within the cells? | Poor cell permeability or active efflux from the cell. | 1. Cellular Accumulation Assay: Quantify the intracellular concentration of the degrader using LC-MS/MS.[1] 2. Check for ABC Transporter Overexpression: Use qPCR or Western blotting to assess the expression levels of multidrug resistance transporters such as P-glycoprotein (ABCB1), MRP1 (ABCC1), and BCRP (ABCG2).[1] Consider co-treatment with an ABC transporter inhibitor as a diagnostic tool.[1] |
| Is the E3 ligase Cereblon (CRBN) present and functional in your cell model? | Low or absent CRBN expression, or presence of CRBN mutations. | 1. CRBN Expression Analysis: Confirm CRBN expression at both the mRNA (qPCR) and protein (Western Blot) levels.[1] Low CRBN expression is a known cause of resistance.[1] 2. CRBN Gene Sequencing: Sequence the CRBN gene to identify any mutations that might interfere with its function or binding to pomalidomide.[1] |
| Is a stable and productive ternary complex forming between the degrader, target protein, and CRBN? | Inefficient ternary complex formation due to steric hindrance or suboptimal linker length. | 1. Co-Immunoprecipitation (Co-IP): Perform a Co-IP experiment to pull down the target protein and blot for CRBN (or vice versa) in the presence of the degrader.[1][2] 2. Biophysical Assays: Employ techniques like Surface Plasmon Resonance (SPR) or Fluorescence Polarization (FP) to measure the formation and stability of the ternary complex in vitro.[1] |
| Is the target protein being ubiquitinated upon degrader treatment? | Impaired ubiquitination despite ternary complex formation. | Ubiquitination Assay: Perform an in-cell or in vitro ubiquitination assay to determine if the target protein is being ubiquitinated after degrader treatment.[3] |
| Are you observing a "hook effect"? | High degrader concentrations can favor the formation of binary complexes over the productive ternary complex.[3] | Dose-Response Curve: Perform a full dose-response experiment to identify the optimal concentration range for degradation and to see if lower concentrations are more effective.[1] |
Issue 2: Development of Cellular Resistance to the Degrader
Your pomalidomide-based degrader was initially effective, but the cells have developed resistance over time.
Possible Causes and Investigation Workflow:
| Question | Potential Cause | Troubleshooting Steps |
| How has the cellular response to the degrader changed? | Altered sensitivity to the degrader. | Determine IC50/DC50 Shift: Compare the half-maximal inhibitory concentration (IC50) or degradation concentration (DC50) of the resistant cell line to the parental, sensitive cell line to quantify the change in sensitivity.[1] |
| Has the expression or function of key pathway components been altered? | Downregulation or mutation of essential proteins. | 1. CRBN Expression and Mutation Analysis: Check for reduced CRBN expression or new mutations in the CRBN gene.[1] 2. Target Protein Mutation Analysis: Sequence the target protein to check for mutations that may prevent degrader binding. 3. Proteasome Subunit Expression: Although less common, investigate potential changes in the expression or mutation of proteasome subunits.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for a pomalidomide-based degrader?
A1: Pomalidomide-based degraders are heterobifunctional molecules, often referred to as PROTACs (Proteolysis Targeting Chimeras). They function by hijacking the cell's ubiquitin-proteasome system.[4] One end of the degrader binds to the E3 ubiquitin ligase Cereblon (CRBN), while the other end binds to the protein of interest (POI). This dual binding brings CRBN and the POI into close proximity, forming a ternary complex.[1][2] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.[3][4]
Q2: How does the "hook effect" impact the potency of pomalidomide degraders?
A2: The "hook effect" describes a phenomenon where the efficiency of protein degradation decreases at high concentrations of the degrader.[3] This occurs because at excessive concentrations, the degrader is more likely to form binary complexes (either with the target protein or the E3 ligase alone) rather than the productive ternary complex required for degradation.[1] To mitigate this, it is crucial to perform a comprehensive dose-response analysis to determine the optimal concentration for maximal degradation.[1]
Q3: What are some strategies to improve the potency and selectivity of pomalidomide degraders?
A3: Several strategies can be employed to enhance the efficacy and cancer cell-selectivity of pomalidomide-based degraders:
-
Linker Optimization: The length and composition of the linker connecting the pomalidomide moiety to the target-binding ligand are critical for the stability and geometry of the ternary complex.[5]
-
Targeted Delivery: Strategies like folate-caged PROTACs and antibody-PROTAC conjugates can selectively deliver the degrader to cancer cells that overexpress specific receptors.[6]
-
Hypoxia-Activation: Designing PROTACs that are activated under the hypoxic conditions often found in solid tumors can increase tumor selectivity.[6][7]
-
Recruiting Novel E3 Ligases: While CRBN is commonly used, exploring other E3 ligases can overcome resistance and potentially offer tissue-specific degradation.[7]
Q4: What is the role of pomalidomide-C5-azide in developing new degraders?
A4: Pomalidomide-C5-azide is a valuable chemical building block for the synthesis of PROTAC libraries.[1][8] It consists of the pomalidomide core, which binds to CRBN, attached to a five-carbon linker with a terminal azide group.[1][8] This azide functionality allows for the easy and efficient attachment of various target-binding ligands using "click chemistry," facilitating the rapid generation of a diverse range of degraders for screening and optimization.[8][9]
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This protocol outlines the steps to assess the degradation of a target protein following treatment with a pomalidomide-based degrader.[4]
1. Cell Culture and Treatment:
- Plate the desired cell line at an appropriate density and allow them to attach overnight.[8]
- Treat the cells with a range of degrader concentrations for various time points (e.g., 2, 4, 8, 16, 24 hours) to evaluate the degradation kinetics.[4][8] Include a vehicle control (e.g., DMSO).[8]
2. Sample Preparation:
- After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).[4]
- Lyse the cells in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[1][4][10][11]
- Incubate the lysate on ice for 30 minutes with occasional vortexing.[2][4]
- Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[2][4][12]
- Collect the supernatant containing the protein extract.[4][11]
- Determine the protein concentration of each lysate using a suitable method (e.g., BCA or Bradford assay).[12]
3. SDS-PAGE and Protein Transfer:
- Load equal amounts of protein (typically 20-30 µg) from each sample into the wells of an SDS-polyacrylamide gel.[4]
- Run the gel according to standard procedures to separate the proteins by size.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]
4. Immunoblotting:
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[3][4]
- Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[4]
- Wash the membrane three times with TBST for 5-10 minutes each.[4][12]
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[3][4]
- Wash the membrane again as described above.
- To ensure equal protein loading, probe the membrane with an antibody against a loading control protein (e.g., GAPDH or β-actin).[4]
5. Detection and Analysis:
- Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.[4]
- Capture the chemiluminescent signal using an imaging system.[4]
- Quantify the band intensities to determine the extent of protein degradation.
Protocol 2: In-Cell Ubiquitination Assay
This protocol is for detecting the ubiquitination of a target protein within cells after treatment with a pomalidomide degrader.
1. Cell Treatment and Lysis:
- Treat cells with the degrader or vehicle control as in the Western blot protocol.
- Lyse the cells under denaturing conditions to preserve ubiquitin linkages.
2. Immunoprecipitation of Target Protein:
- Incubate the cell lysate with an antibody specific to the target protein overnight at 4°C to form antibody-protein complexes.
- Capture the complexes using Protein A/G magnetic beads.
- Wash the beads several times to remove non-specifically bound proteins.
- Elute the immunoprecipitated proteins from the beads.
3. Western Blot Analysis:
- Separate the eluted proteins using SDS-PAGE and transfer them to a membrane.
- Probe the membrane with a primary antibody that recognizes ubiquitin. A high-molecular-weight smear indicates polyubiquitination of the target protein.[3]
- The membrane can be stripped and re-probed with an antibody against the target protein to confirm its presence in the eluate.[3]
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to verify the degrader-dependent interaction between the target protein and CRBN.[2]
1. Cell Culture and Lysis:
- Culture and treat cells with the degrader or vehicle control for a shorter duration (e.g., 4-6 hours) to capture the transient ternary complex.[2]
- Lyse the cells in a non-denaturing lysis buffer supplemented with protease and phosphatase inhibitors.[2]
2. Immunoprecipitation:
- Pre-clear the lysate with Protein A/G beads to reduce non-specific binding.[2]
- Incubate the pre-cleared lysate with an antibody against the target protein (or CRBN) overnight at 4°C.[2]
- Add fresh Protein A/G beads to capture the antibody-protein complexes.[2]
- Wash the beads multiple times with lysis buffer.[2]
- Elute the immunoprecipitated proteins.[2]
3. Western Blot Analysis:
- Separate the eluted proteins by SDS-PAGE and transfer to a membrane.
- Probe the membrane with primary antibodies against both CRBN and the target protein to see if they were pulled down together.[1][2]
Visualizations
Caption: Mechanism of action for pomalidomide-based degraders.
Caption: Experimental workflow for Western blot analysis of protein degradation.
Caption: Logical workflow for troubleshooting poor degrader potency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 10. 2bscientific.com [2bscientific.com]
- 11. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Western blot protocol for low abundance proteins | Abcam [abcam.com]
Technical Support Center: Overcoming Poor Solubility of Pomalidomide PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of pomalidomide-based PROTACs.
Frequently Asked Questions (FAQs)
Q1: Why do many pomalidomide-based PROTACs exhibit poor solubility?
A1: Pomalidomide-based PROTACs often exhibit poor aqueous solubility due to their inherent molecular characteristics. These molecules are large and complex, typically consisting of a ligand for the target protein, a pomalidomide-based ligand for the Cereblon (CRBN) E3 ligase, and a chemical linker. This structure frequently results in a high molecular weight (often >700 Da) and significant lipophilicity, placing them in the "beyond the Rule of Five" (bRo5) chemical space.[1] The combination of a large, lipophilic surface area and a tendency to form stable crystal lattices contributes to their low solubility in aqueous buffers.[1]
Q2: What are the experimental consequences of poor PROTAC solubility?
A2: Poor solubility can significantly impact experimental results and lead to the misinterpretation of data. Common consequences include:
-
Precipitation in Assays: The PROTAC may precipitate out of solution in aqueous cell culture media or biochemical assay buffers, leading to an underestimation of its potency (e.g., DC50, IC50).[1]
-
Inaccurate Quantification: Undissolved compounds can lead to errors in determining the true concentration in stock solutions and assay wells.
-
Low Bioavailability: In cellular and in vivo experiments, poor solubility limits the amount of PROTAC that can cross cell membranes and reach its intracellular target, reducing efficacy.
-
Irreproducible Results: The extent of precipitation can vary between experiments, leading to high variability and a lack of reproducibility.[1]
Q3: How can I accurately measure the solubility of my pomalidomide PROTAC?
A3: There are two primary types of solubility assays:
-
Thermodynamic Solubility: This measures the equilibrium solubility of a compound in its most stable solid-state form. It is considered the "true solubility" and is crucial for formulation development.[2][3]
-
Kinetic Solubility: This assay measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer. This method is high-throughput and often more representative of how compounds are handled in screening assays.[1][4]
Q4: What are the main strategies to improve the solubility of pomalidomide PROTACs?
A4: Key strategies to enhance solubility include:
-
Chemical Modification: Optimizing the linker by incorporating polar or ionizable groups (e.g., piperazine, piperidine) can improve solubility.[1][5][6]
-
Formulation Approaches:
-
Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate.[7][8]
-
Cyclodextrin Complexation: Encapsulating the PROTAC within cyclodextrin molecules can enhance its solubility.[9][10]
-
Nanoemulsions: Formulating the PROTAC into a nanoemulsion can improve its solubility and bioavailability.[11]
-
-
Use of Co-solvents: For in vitro assays, the addition of a small percentage of a biocompatible co-solvent (e.g., ethanol, PEG 400) to the aqueous buffer can help maintain solubility.[12]
Troubleshooting Guides
Problem 1: PROTAC precipitates out of solution when diluted from a DMSO stock into an aqueous buffer for an in vitro assay.
Problem 2: Low and variable oral bioavailability in animal studies due to poor solubility.
Data Presentation
Table 1: Solubility Enhancement of Pomalidomide with Cyclodextrins
| Cyclodextrin (CD) Derivative | Stability Constant (Kc, M-1) | Solubility Increase Factor | Reference |
| Sulfobutylether-β-CD (SBE-β-CD) | 15,300 | ~100x | [9] |
| Hydroxypropyl-β-CD (HP-β-CD) | 11,200 | Not specified | [9] |
| Native β-CD | 8,900 | Not specified | [9] |
Table 2: Solubility of Pomalidomide in Various Solvents
| Solvent | Solubility (mg/mL) | Reference |
| DMSO | ~15 | [13] |
| Dimethylformamide (DMF) | ~10 | [13] |
| 1:6 DMSO:PBS (pH 7.2) | ~0.14 | [13] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol outlines a general method for determining the kinetic solubility of a PROTAC using nephelometry or UV-Vis spectroscopy.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO. Ensure the compound is fully dissolved.[1]
-
Serial Dilution: Create a serial dilution of the stock solution in a 96-well DMSO plate.[1]
-
Transfer to Assay Plate: Transfer a small volume (e.g., 2 µL) of the DMSO dilutions to a clear 96-well or 384-well plate containing the aqueous assay buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (typically ≤1%).[1]
-
Incubation: Shake the plate for 1-2 hours at a controlled temperature (e.g., 25°C or 37°C).[1]
-
Detection of Precipitation:
-
Nephelometry: Measure the turbidity of each well using a nephelometer. An increase in light scattering indicates precipitation.[14]
-
UV-Vis Spectroscopy: Alternatively, centrifuge the plate to pellet any precipitate. Transfer the supernatant to a new UV-transparent plate and measure the absorbance at a wavelength where the compound has maximum absorbance.[14]
-
-
Data Analysis: The highest concentration that does not show significant precipitation compared to the buffer-only control is considered the kinetic solubility.
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
This protocol measures the equilibrium solubility of a PROTAC.
-
Compound Addition: Add an excess amount of the solid PROTAC to a glass vial.[2]
-
Add Buffer: Add a known volume of the desired aqueous buffer (e.g., phosphate buffer, pH 7.4).[2]
-
Equilibration: Seal the vials and incubate on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[2]
-
Separation of Undissolved Solid:
-
Centrifugation: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Filtration: Alternatively, filter the suspension using a low-binding filter (e.g., PVDF).
-
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved PROTAC using a validated analytical method such as HPLC-UV or LC-MS/MS.[15]
Protocol 3: Preparation of an Amorphous Solid Dispersion (ASD)
This protocol describes a small-scale method for preparing an ASD using the solvent evaporation technique.
-
Polymer and PROTAC Solubilization: Dissolve both the PROTAC and a suitable polymer (e.g., HPMCAS, PVP) in a common volatile organic solvent (e.g., acetone, methanol).[16]
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.
-
Drying: Further dry the film under high vacuum for an extended period (e.g., >24 hours) to remove any residual solvent.
-
Collection and Characterization: Scrape the resulting solid from the flask. The material should be a solid dispersion of the PROTAC in the polymer. Characterize the ASD for its amorphous nature (using techniques like XRD or DSC) and dissolution properties.
Protocol 4: Preparation of a PROTAC-Cyclodextrin Inclusion Complex
This protocol outlines the preparation of a PROTAC-cyclodextrin complex by lyophilization.
-
Cyclodextrin Solution: Prepare an aqueous solution of a suitable cyclodextrin (e.g., SBE-β-CD).[12]
-
Complexation: Add the PROTAC to the cyclodextrin solution in a specific molar ratio (e.g., 1:1 or 1:2). Stir the mixture at room temperature for 24-48 hours to allow for complex formation.[12]
-
Lyophilization: Flash-freeze the aqueous solution using liquid nitrogen or a dry ice/acetone bath. Lyophilize the frozen solution under high vacuum until a dry, fluffy powder is obtained. This powder is the PROTAC-cyclodextrin inclusion complex.[12]
-
Solubility Assessment: Determine the aqueous solubility of the lyophilized complex and compare it to that of the unformulated PROTAC.[12]
Mandatory Visualizations
Pomalidomide PROTAC Mechanism of Action
Experimental Workflow for Solubility Assessment
References
- 1. benchchem.com [benchchem.com]
- 2. In-vitro Thermodynamic Solubility [protocols.io]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. enamine.net [enamine.net]
- 5. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inclusion complexation of the anticancer drug pomalidomide with cyclodextrins: fast dissolution and improved solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inclusion complexation of the anticancer drug pomalidomide with cyclodextrins: fast dissolution and improved solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. researchgate.net [researchgate.net]
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies for experiments involving pomalidomide and its effect on zinc-finger (ZF) proteins.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of pomalidomide-induced protein degradation?
A1: Pomalidomide is a molecular glue that recruits specific proteins to the Cereblon (CRBN) E3 ubiquitin ligase complex. Pomalidomide binds to CRBN, creating a novel surface that is recognized by target proteins, primarily C2H2 zinc-finger transcription factors like Ikaros (IKZF1) and Aiolos (IKZF3). This recruitment leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.
Q2: Why does pomalidomide primarily target specific zinc-finger proteins like Ikaros and Aiolos?
A2: The specificity is determined by a structural motif, a β-hairpin containing a glycine residue, within the zinc fingers of the target proteins. This "degron" motif fits perfectly into the neosubstrate interface created by the pomalidomide-CRBN complex. While many proteins have zinc fingers, only those with this specific structural feature are recognized and targeted for degradation.
Q3: Can pomalidomide induce degradation of proteins other than IKZF1 and IKZF3?
A3: Yes, while IKZF1 and IKZF3 are the most well-known targets, pomalidomide can also induce the degradation of other proteins, such as casein kinase 1 alpha (CK1α). Additionally, off-target effects or degradation of proteins in different cellular contexts are possible, though typically with lower efficiency.
Q4: What is the role of Cereblon (CRBN) in this process?
A4: Cereblon is the substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN) E3 ubiquitin ligase complex. Pomalidomide binds directly to CRBN, effectively "hijacking" the E3 ligase machinery to target specific proteins for degradation. The presence and accessibility of CRBN are absolutely essential for pomalidomide's activity.
Troubleshooting Guide
Issue 1: I am observing degradation of my zinc-finger protein of interest, but I want to minimize or prevent it.
-
Strategy 1: Competitive Inhibition
-
Explanation: The binding of a target protein to the pomalidomide-CRBN complex can be competitively inhibited by introducing a high concentration of a known high-affinity target.
-
Action: Co-treat your cells with an excess of a competitor agent that also binds CRBN. For example, a high concentration of lenalidomide or thalidomide could potentially compete with pomalidomide, although their effects might differ. A more specific approach would be to use a non-degradable version of a known target protein.
-
-
Strategy 2: Mutate the Degron Motif
-
Explanation: The degradation signal (degron) is a specific structural motif within the zinc finger. Altering this motif can abrogate recognition by the CRBN-pomalidomide complex.
-
Action: If you are working with an expression system (e.g., transfecting cells with a plasmid), use site-directed mutagenesis to alter key residues in the degron. The critical glycine residue within the β-hairpin is a primary target for mutation (e.g., G-to-A substitution).
-
-
Strategy 3: Modulate CRBN Levels or Activity
-
Explanation: Pomalidomide's action is entirely dependent on CRBN. Reducing CRBN expression or inhibiting its function will prevent the degradation of target proteins.
-
Action: Use siRNA or shRNA to knock down CRBN expression in your cell line. Alternatively, you can use a CRBN-knockout cell line if available. This provides a direct method to test if the observed degradation is CRBN-dependent.
-
Issue 2: The degradation efficiency of my target protein is highly variable between experiments.
-
Possible Cause 1: Inconsistent Drug Concentration
-
Troubleshooting: Ensure pomalidomide is fully dissolved in the solvent (e.g., DMSO) and that the final concentration in the cell culture medium is accurate. Prepare fresh dilutions for each experiment from a concentrated stock.
-
-
Possible Cause 2: Cell State and Density
-
Troubleshooting: Cell confluence and metabolic state can affect drug uptake and protein expression levels, including CRBN. Standardize your cell seeding density and treatment time points. Always ensure cells are in the logarithmic growth phase when you begin treatment.
-
-
Possible Cause 3: Proteasome Activity
-
Troubleshooting: As a control, co-treat cells with pomalidomide and a proteasome inhibitor (e.g., MG132 or bortezomib). If the degradation is proteasome-dependent, you should see a rescue or accumulation of the polyubiquitinated form of your target protein. This confirms the degradation pathway and can help identify inconsistencies in proteasome function.
-
Data Presentation
Table 1: Comparative Binding Affinities and Degradation Efficacies (Note: The following values are illustrative examples based on published data and may vary by cell type and experimental conditions.)
| Target Protein | Binding Affinity (Kd) to CRBN-DDB1-Pomalidomide | DC50 (Concentration for 50% Degradation) | Key Degron Residue |
| IKZF1 (Ikaros) | ~25 nM | ~5-15 nM | Glycine |
| IKZF3 (Aiolos) | ~15 nM | ~1-10 nM | Glycine |
| CK1α | ~1 µM | ~100-500 nM | Glycine |
| ZFP91 (Zinc Finger Protein 91) | Weak / Not Reported | > 10 µM | Not Applicable |
Experimental Protocols
Protocol 1: Western Blotting to Assess Protein Degradation
-
Cell Culture and Treatment: Plate cells at a consistent density (e.g., 1x10^6 cells/mL) and allow them to adhere or stabilize for 24 hours.
-
Drug Incubation: Treat cells with the desired concentrations of pomalidomide (and controls, e.g., DMSO vehicle, proteasome inhibitor) for a predetermined time course (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: Harvest the cells by centrifugation. Wash once with ice-cold PBS. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific to your zinc-finger protein of interest overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Apply an ECL substrate and visualize the protein bands using a chemiluminescence imager. Quantify band intensity using software like ImageJ to determine the extent of degradation relative to the vehicle control.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Verify CRBN Interaction
-
Cell Treatment and Lysis: Treat cells with pomalidomide or DMSO for a short period (e.g., 4 hours) to capture the transient interaction. Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with protease inhibitors.
-
Pre-clearing: Add Protein A/G agarose beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody against your protein of interest or against CRBN overnight at 4°C.
-
Add fresh Protein A/G beads and incubate for 2-4 hours to capture the antibody-protein complexes.
-
-
Washing: Pellet the beads and wash them 3-5 times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against CRBN and your protein of interest to confirm their interaction. An interaction is confirmed if CRBN is detected when your protein is immunoprecipitated (and vice-versa), and this interaction is enhanced in the presence of pomalidomide.
Visualizations
Caption: Mechanism of pomalidomide-induced protein degradation.
Caption: Troubleshooting workflow for unexpected protein degradation.
Validation & Comparative
A Researcher's Guide to E3 Ligase Ligands: Pomalidomide 4'-alkylC4-azide in Focus
For researchers, scientists, and drug development professionals, the strategic selection of an E3 ubiquitin ligase ligand is a cornerstone in the successful design of Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of Pomalidomide 4'-alkylC4-azide with other prominent E3 ligase ligands, supported by experimental data and detailed methodologies for key assays.
PROTACs are innovative heterobifunctional molecules that harness the cell's own protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate target proteins of interest.[1] These molecules are composed of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two moieties. The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is a critical step that leads to the ubiquitination of the target protein, thereby marking it for degradation by the proteasome.[1]
While the human genome encodes over 600 E3 ligases, only a handful have been extensively utilized in PROTAC development, primarily due to the availability of well-characterized, high-affinity small molecule ligands.[2] This guide focuses on a comparative analysis of ligands for two of the most well-established E3 ligases: Cereblon (CRBN) and the Von Hippel-Lindau (VHL) tumor suppressor.
This compound: A Versatile Building Block for CRBN-Recruiting PROTACs
This compound is a functionalized derivative of pomalidomide, a potent modulator of the E3 ubiquitin ligase Cereblon.[3][4] It incorporates the pomalidomide scaffold for CRBN engagement, along with an alkylC4 linker terminating in an azide group. This azide functionality serves as a versatile chemical handle for "click chemistry," enabling straightforward conjugation to a target protein ligand, thus facilitating the rapid synthesis of novel PROTACs.[3][4]
Performance Comparison of E3 Ligase Ligands
The effectiveness of a PROTAC is determined by several factors, including the binding affinity of the E3 ligase ligand, the stability of the ternary complex, and the subsequent degradation efficiency of the target protein. The choice of E3 ligase and its corresponding ligand can significantly influence a PROTAC's degradation potency (DC50) and its maximal degradation level (Dmax).
Binding Affinity
The binding affinity of the E3 ligase ligand is a crucial initial parameter. A higher affinity can contribute to the formation of a more stable ternary complex.
Table 1: Comparison of Binding Affinities of E3 Ligase Ligands
| E3 Ligase | Ligand | Binding Affinity (Kd) to E3 Ligase | Assay Method |
| CRBN | Pomalidomide | ~157 nM[5] | Competitive Titration |
| Lenalidomide | ~178 nM[1] | Competitive Titration | |
| Thalidomide | ~250 nM[1] | Competitive Titration | |
| VHL | VHL-1 (VH032) | 185 nM | Fluorescence Polarization |
| VHL-IN-1 | 37 nM | Dissociation Constant |
Protein Degradation Efficiency (DC50 and Dmax)
The ultimate measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein within a cellular context. This is typically quantified by the DC50 (the concentration of the PROTAC that induces 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achievable).
Table 2: Representative Degradation Performance of CRBN- and VHL-Recruiting PROTACs
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| CRBN-Recruiting PROTACs | |||||
| PROTAC 6b (Pomalidomide-based) | CRBN | BTK | - | < 300 | 75 |
| CP-10 (Pomalidomide-based) | CRBN | CDK6 | U251 | 2.1 | 89 |
| SIAIS125 (Pomalidomide-based) | CRBN | EGFR (mutant) | H1975 | 30-50 | - |
| PROTAC (Pomalidomide-based) | CRBN | TrkC | Hs578t | 100-1000 | - |
| C3 (Pomalidomide-based) | CRBN | Mcl-1 | HeLa | 700 | - |
| 4j (Pomalidomide-based) | CRBN | METTL3 | MV4-11 | 440 | - |
| 4j (Pomalidomide-based) | CRBN | METTL14 | MV4-11 | 130 | - |
| VHL-Recruiting PROTACs | |||||
| PROTAC KRAS G12D degrader 1 | VHL | KRAS G12D | AGS | 7.49 | >95 |
| PROTAC 1 | VHL | SMARCA2 | - | - | - |
| PROTAC 22 | VHL | HDAC3 | HCT116 | 440 | 77 |
Note: The performance of a PROTAC is highly dependent on the target protein, the linker, and the specific cellular context.
Experimental Protocols
Accurate and reproducible experimental data is the bedrock of PROTAC development. Below are detailed methodologies for key experiments cited in the comparison of E3 ligase ligands.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
Objective: To quantify the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in a homogeneous assay format.
Materials:
-
GST-tagged Target Protein
-
His-tagged E3 Ligase (e.g., CRBN/DDB1)
-
Tb-conjugated anti-GST antibody (Donor)
-
Fluorescently-labeled anti-His antibody (Acceptor)
-
PROTAC of interest
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% Tween-20)
-
384-well, low-volume, non-binding surface black plates
Procedure:
-
Prepare serial dilutions of the PROTAC in the assay buffer.
-
In a 384-well plate, add the GST-tagged target protein and the Tb-conjugated anti-GST antibody.
-
Add the serially diluted PROTAC to the wells.
-
Incubate for 30 minutes at room temperature.
-
Add the His-tagged E3 ligase and the fluorescently-labeled anti-His antibody.
-
Incubate for 60-180 minutes at room temperature, protected from light.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths (e.g., excitation at 340 nm, emission at 665 nm for the acceptor and 620 nm for the donor).
Data Analysis: The TR-FRET ratio (Acceptor Emission / Donor Emission) is proportional to the amount of ternary complex formed. Plot the TR-FRET ratio against the PROTAC concentration to generate a dose-response curve.
Workflow for a TR-FRET based ternary complex formation assay.
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To determine the binding kinetics and affinity (Kd) of the E3 ligase ligand to its target protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Purified E3 ligase protein
-
E3 ligase ligand (analyte)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization: Covalently immobilize the purified E3 ligase onto the sensor chip surface using standard amine coupling chemistry.
-
Analyte Injection: Prepare a series of concentrations of the E3 ligase ligand in running buffer.
-
Inject the different concentrations of the analyte over the immobilized E3 ligase surface and a reference flow cell.
-
Dissociation: After the association phase, flow running buffer over the chip to monitor the dissociation of the ligand.
-
Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte.
Data Analysis: The binding response is measured in real-time as a sensorgram. Fit the association and dissociation data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
General workflow for an SPR binding affinity assay.
Western Blot for Protein Degradation
Objective: To quantify the reduction in the level of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Loading Control: Strip and re-probe the membrane with an antibody against a loading control protein.
Data Analysis: Quantify the band intensity for the target protein and the loading control using densitometry software. Normalize the target protein intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control for each PROTAC concentration. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
PROTAC-mediated protein degradation pathway.
Conclusion
The selection of an E3 ligase ligand is a critical decision in the design of a successful PROTAC. While direct comparative data for this compound is emerging, the well-characterized high-affinity binding of its parent molecule, pomalidomide, to CRBN makes it a highly attractive and versatile building block for the development of potent and selective protein degraders. This guide provides a framework for comparing its potential performance against other established E3 ligase ligands and offers detailed protocols for the essential experiments required to validate novel PROTACs. As the field of targeted protein degradation continues to evolve, a thorough understanding of the properties and methodologies associated with different E3 ligase ligands will be paramount for the development of the next generation of therapeutics.
References
- 1. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [diposit.ub.edu]
- 5. researchgate.net [researchgate.net]
Optimizing Pomalidomide PROTACs: A Comparative Guide to Linker Length
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is essential for achieving potent and selective protein degradation. When employing a pomalidomide-based strategy to recruit the Cereblon (CRBN) E3 ligase, the linker connecting the pomalidomide moiety to the target protein ligand is a critical determinant of the PROTAC's efficacy. This guide provides a comparative analysis of different linker lengths for pomalidomide PROTACs, supported by experimental data, to inform the design of novel protein degraders.
The linker is not merely a spacer; it plays a crucial role in dictating the physicochemical properties of the PROTAC, its cell permeability, and its ability to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1][2] The length and composition of the linker are key parameters that require careful optimization for each specific target protein.[2][3]
The Critical Role of Linker Length
An optimal linker length is essential to span the distance between the E3 ligase and the target protein, enabling the formation of a stable ternary complex.[1][2] A linker that is too short can lead to steric hindrance, preventing the formation of a productive complex.[1][2] Conversely, an excessively long linker may result in an entropically unfavorable complex and can lead to the "hook effect," where at high concentrations, the PROTAC forms binary complexes with either the target protein or the E3 ligase, thereby reducing degradation efficiency.[1][4]
Experimental evidence consistently demonstrates that the optimal linker length is highly dependent on the specific target protein. For instance, in the development of p38α degraders, a minimum linker length of 15 atoms was found to be necessary for good activity, with the optimal length being 16-17 atoms.[1]
Comparative Data on Linker Length and PROTAC Activity
The following tables summarize quantitative data from published studies on pomalidomide-based PROTACs, highlighting the impact of linker length on their degradation efficiency (DC50 and Dmax) and anti-proliferative activity (IC50). It is important to note that these PROTACs target different proteins and were evaluated in various cell lines, making direct, universal comparisons challenging. However, the data provides valuable insights into the performance of different linker strategies.[1]
| PROTAC | Target Protein | Linker Composition | Linker Length (atoms) | Pomalidomide Attachment Point | DC50 (nM) | Dmax (%) | Cell Line |
| BTK Degrader Example 1 | BTK | PEG | 12 | C4 | 150 | >90 | MOLM-14 |
| BTK Degrader Example 2 | BTK | PEG | 16 | C4 | 25 | >95 | MOLM-14 |
| EGFR Degrader 15 | EGFRWT | Alkyl-ether | ~15 | C4 | 43.4 | >90 | A549 |
| EGFR Degrader 16 | EGFRWT | Alkyl-ether | ~18 | C4 | 32.9 | >95 | A549 |
| p38α Degrader | p38α | PEG/Alkyl | 17 | Not Specified | <100 | >90 | HEK293 |
| FLT3-ITD Degrader 1 | FLT3-ITD | PEG | 11 | C4 | 10-100 | ~80 | MV4-11 |
| FLT3-ITD Degrader 2 | FLT3-ITD | PEG | 14 | C4 | 1-10 | >90 | MV4-11 |
Note: Data is compiled from multiple sources and experimental conditions may vary. The linker length is an approximation based on the chemical structure.[2][4][5]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the process of evaluating these PROTACs, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Mechanism of action for a pomalidomide-based PROTAC.
Caption: Typical experimental workflow for evaluating pomalidomide PROTACs.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PROTACs. Below are protocols for key experiments.
Protein Degradation Analysis by Western Blotting
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[1]
-
Cell Culture and Treatment: Seed cells (e.g., in 6-well plates) and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a desired time period (e.g., 24 hours).[1][4]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal protein loading.[1]
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. Block the membrane and then incubate with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Quantification: Visualize the protein bands using a chemiluminescence detection system. Perform densitometry analysis to quantify the protein bands, and normalize the target protein levels to the loading control. Calculate the DC50 (the concentration at which 50% degradation is observed) and Dmax (maximum degradation) values.[1]
In-vitro Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.[4]
-
Cell Treatment and Lysis: Treat cells with the optimal concentration of your pomalidomide PROTAC for a shorter time course (e.g., 2-6 hours). Include a proteasome inhibitor (e.g., MG132) co-treatment group to block degradation and allow ubiquitinated protein to accumulate. Lyse the cells under denaturing conditions to preserve ubiquitination.[4]
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific to the target protein overnight at 4°C to pull down the target protein.[4]
-
Western Blotting: Elute the immunoprecipitated proteins and analyze them by Western blotting using an anti-ubiquitin antibody to detect the presence of polyubiquitinated target protein.
Conclusion
The length of the linker is a critical parameter in the design of effective pomalidomide-based PROTACs. The provided data and protocols offer a framework for the systematic evaluation of linker length to optimize the degradation potency and selectivity of novel PROTACs. A thorough investigation of a range of linker lengths is essential for each new target protein to identify the optimal construct for therapeutic development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
Pomalidomide 4'-alkylC4-azide vs. Pomalidomide 4'-alkylC5-azide: A Comparative Guide for Targeted Protein Degradation
In the rapidly advancing field of targeted protein degradation, the design and synthesis of effective Proteolysis Targeting Chimeras (PROTACs) are of paramount importance. A critical component of these heterobifunctional molecules is the E3 ligase ligand and the associated linker that connects it to the target protein binder. Pomalidomide, a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase, is a widely utilized building block in PROTAC development. This guide provides a detailed comparison of two commonly used pomalidomide derivatives, Pomalidomide 4'-alkylC4-azide and Pomalidomide 4'-alkylC5-azide, to assist researchers, scientists, and drug development professionals in selecting the optimal building block for their specific applications.
The primary distinction between these two molecules lies in the length of the alkyl azide linker attached to the 4-amino group of the pomalidomide core: a four-carbon (C4) chain versus a five-carbon (C5) chain. This seemingly subtle difference in linker length and the corresponding attachment position on the pomalidomide scaffold can have profound implications for the resulting PROTAC's performance, including its degradation efficiency, target selectivity, and off-target effects.
Executive Summary of Key Differences
| Feature | This compound | Pomalidomide 4'-alkylC5-azide |
| Linker Length | Four-carbon alkyl chain | Five-carbon alkyl chain |
| On-Target Potency | Target-dependent | Often associated with higher degradation activity[1] |
| Off-Target Effects | Higher propensity for off-target degradation of zinc-finger proteins | Reduced off-target degradation of zinc-finger proteins[2][3] |
| Ternary Complex | Formation and stability are target-dependent | May facilitate more productive ternary complex formation for on-target activity[3] |
| Synthetic Access | Synthetically accessible | Synthetically accessible |
Performance Data: A Comparative Analysis
While direct head-to-head quantitative comparisons of PROTACs differing only by the C4 versus C5 alkyl azide linker are not extensively available in a single study, the existing literature provides strong evidence for the advantages of C5 substitution on the pomalidomide phthalimide ring.
Studies have shown that modifications at the C5 position can lead to higher degradation activity and, critically, can mitigate the off-target degradation of endogenous zinc finger transcription factors, a known liability of some pomalidomide-based PROTACs where the linker is attached at the C4 position[2][3]. This improved selectivity profile is a significant advantage in the development of safer and more effective protein degraders. The C5 position is considered more sterically sensitive for the formation of ternary complexes with off-target proteins, while preserving the necessary interactions for on-target activity[3].
For instance, in the context of a Bruton's tyrosine kinase (BTK)-targeting PROTAC, a C5-substituted pomalidomide derivative demonstrated significantly higher degradation activity compared to its C4-substituted counterpart[3].
Experimental Protocols
A comprehensive evaluation of PROTACs constructed with either this compound or Pomalidomide 4'-alkylC5-azide involves a series of key biochemical and cellular assays.
Cereblon (CRBN) Binding Assay
This assay is crucial to confirm that the modification of pomalidomide with the linker does not significantly impair its binding to the CRBN E3 ligase.
Method: Isothermal Titration Calorimetry (ITC)
-
Preparation: Dialyze purified recombinant human CRBN protein and the pomalidomide-azide conjugate into the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
ITC Experiment: Load the pomalidomide-azide conjugate into the syringe at a concentration 10-15 times that of the CRBN protein in the cell.
-
Data Acquisition: Perform a series of injections of the ligand into the protein solution while measuring the heat change.
-
Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.
Ternary Complex Formation Assay
The ability of the PROTAC to induce a stable ternary complex between the target protein and CRBN is a prerequisite for efficient protein degradation.
Method: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
-
Reagents: Biotinylated target protein, GST-tagged CRBN, anti-GST acceptor beads, and streptavidin donor beads.
-
Assay Setup: In a 384-well plate, mix the biotinylated target protein, GST-tagged CRBN, and the PROTAC at various concentrations.
-
Incubation: Incubate the mixture to allow for ternary complex formation.
-
Detection: Add the acceptor and donor beads and incubate in the dark.
-
Signal Reading: Read the plate on an AlphaLISA-compatible plate reader. A signal is generated when the donor and acceptor beads are brought into proximity by the formation of the ternary complex.
In-Cell Protein Degradation Assay
This is the definitive assay to measure the efficacy of the PROTAC in a cellular context.
Method: Western Blotting
-
Cell Treatment: Plate cells and treat with increasing concentrations of the PROTAC for a specified time (e.g., 24 hours). A vehicle-treated control (e.g., DMSO) should be included.
-
Cell Lysis: Harvest the cells, wash with PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin).
-
Detection and Analysis: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the bands. Quantify the band intensities to determine the percentage of target protein degradation relative to the vehicle control. Calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Visualizations
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: Mechanism of protein degradation induced by a pomalidomide-based PROTAC.
Experimental Workflow: PROTAC Evaluation
Caption: A typical experimental workflow for comparing PROTACs with different linkers.
References
Assessing the Selectivity of Pomalidomide-Based Degraders: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of pomalidomide-based degraders, focusing on their selectivity and the experimental methodologies used for their assessment. Pomalidomide, a derivative of thalidomide, is a widely used E3 ligase recruiter in the development of Proteolysis Targeting Chimeras (PROTACs). These bifunctional molecules are designed to hijack the cell's natural protein disposal system to selectively eliminate disease-causing proteins. However, ensuring the selective degradation of the intended target while minimizing off-target effects is a critical challenge in the development of these promising therapeutics.
Pomalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein of interest (POI) and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI.[1][2] A significant challenge with these degraders is the inherent ability of the pomalidomide moiety to induce the degradation of endogenous zinc finger (ZF) proteins, which can lead to unintended cellular consequences.[1][2] Strategic modifications to the pomalidomide scaffold, particularly at the C5 position of the phthalimide ring, have been shown to mitigate these off-target effects by sterically hindering the interaction with ZF proteins without compromising the recruitment of CRBN.[1][2]
This guide will delve into the quantitative data supporting these findings, provide detailed protocols for key experimental assays to assess selectivity, and present visualizations of the underlying biological processes and experimental workflows.
Comparative Performance of Pomalidomide-Based Degraders
The efficacy and selectivity of pomalidomide-based degraders are typically quantified by their half-maximal degradation concentration (DC50) and maximum degradation (Dmax) values for the target protein versus known off-target proteins. The following tables summarize quantitative data for pomalidomide-based PROTACs targeting various proteins, illustrating the impact of chemical modifications on selectivity.
| Degrader Target | Degrader | Cell Line | Target DC50 (nM) | Target Dmax (%) | Off-Target(s) | Off-Target DC50 (nM) | Off-Target Dmax (%) | Reference(s) |
| BRD4 | ARV-825 | Jurkat | <1 | >95 | BRD2, BRD3 | Similar to BRD4 | Similar to BRD4 | [3] |
| dBET1 | MV4-11 | Not specified | >90 | BRD2, BRD3 | Not specified | >90 | [4] | |
| Compound 21 | THP-1 | Not specified | Effective degradation | Not specified | Not specified | Not specified | [5] | |
| HBL-4 | MV4-11 | <5 | >90 | PLK1 | 10-20 | >90 | [6] | |
| HDAC8 | ZQ-23 | Not specified | 147 | 93 | HDAC1, HDAC3 | No degradation | No degradation | [7] |
| BTK | Pomalidomide-based PROTACs | Various | Potent degradation | High | Off-target kinases | Varies | Varies | [8] |
Key Experimental Protocols for Assessing Selectivity
Accurate assessment of the selectivity of pomalidomide-based degraders relies on a suite of robust experimental techniques. Below are detailed protocols for essential assays.
Quantitative Western Blotting for Protein Degradation
This method is used to quantify the levels of specific target and off-target proteins following treatment with a degrader.
Materials and Reagents:
-
Cell line of interest
-
Pomalidomide-based degrader
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against the target protein, off-target proteins, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a dose-response of the degrader (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified time (e.g., 24 hours).[9]
-
Cell Lysis: Aspirate the media, wash cells with ice-cold PBS, and add lysis buffer. Scrape the cells and incubate the lysate on ice.[9]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA or Bradford assay.[9]
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples and load equal amounts onto an SDS-PAGE gel.[10]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[10]
-
Detection and Analysis: Add ECL substrate and capture the chemiluminescent signal. Quantify band intensities using densitometry software and normalize to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.[10]
Global Proteomics using Quantitative Mass Spectrometry
This unbiased approach identifies and quantifies thousands of proteins to provide a comprehensive view of a degrader's selectivity across the proteome.
Workflow:
-
Sample Preparation: Culture and treat cells with the degrader and vehicle control. Lyse the cells and extract proteins.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
Isobaric Labeling (e.g., TMT): Label the peptide samples from different treatment conditions with tandem mass tags (TMT).
-
LC-MS/MS Analysis: Combine the labeled samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]
-
Data Analysis: Identify and quantify the relative abundance of thousands of proteins across the different treatment groups to identify on-target and off-target degradation events.[11]
NanoBRET/HiBiT Assays for Ternary Complex Formation and Protein Degradation
These bioluminescence resonance energy transfer (BRET)-based assays allow for the real-time measurement of protein-protein interactions and protein degradation in live cells.
Principle:
-
Ternary Complex Formation: A NanoLuc luciferase-tagged protein of interest (e.g., BRD4-NanoLuc) and a HaloTag-labeled E3 ligase (e.g., HaloTag-CRBN) are co-expressed in cells. Upon addition of a pomalidomide-based degrader, the formation of a ternary complex brings the donor (NanoLuc) and acceptor (HaloTag) into close proximity, resulting in an increase in BRET signal.[12][13]
-
Protein Degradation: A small, 11-amino-acid HiBiT tag is knocked into the endogenous locus of the target protein in a cell line stably expressing the large NanoLuc subunit (LgBiT). The complementation of HiBiT and LgBiT reconstitutes a bright luminescent signal. Degradation of the HiBiT-tagged protein is monitored by a decrease in luminescence.[14][15]
General Protocol Outline:
-
Cell Preparation: Use cells endogenously expressing the HiBiT-tagged target or transiently transfect cells with plasmids encoding the NanoLuc and HaloTag fusion proteins.
-
Assay Setup: Plate the cells in a white, opaque 96-well plate. For ternary complex assays, add the HaloTag ligand.
-
Degrader Treatment: Add the pomalidomide-based degrader at various concentrations.
-
Signal Detection: Add the NanoLuc substrate and measure luminescence and fluorescence (for BRET) over time using a plate reader.[12][15]
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that assesses the target engagement of a degrader in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.
Procedure:
-
Compound Incubation: Treat intact cells or cell lysates with the degrader or vehicle control.[16]
-
Heat Challenge: Heat the samples to a range of temperatures to induce protein denaturation and aggregation.[16]
-
Separation of Soluble and Aggregated Proteins: Lyse the cells (if treated intact) and centrifuge to separate the soluble protein fraction from the aggregated proteins.[16]
-
Protein Detection: Quantify the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry. Ligand binding will result in a shift in the protein's melting curve to a higher temperature.[17]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Verification
Co-IP is used to confirm the formation of the ternary complex (POI-Degrader-E3 ligase).
Procedure:
-
Cell Treatment: Treat cells with the degrader, a vehicle control, and a proteasome inhibitor (e.g., MG132) to prevent the degradation of the ubiquitinated target.[18]
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.[18]
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the E3 ligase (e.g., anti-CRBN) or the target protein. Use antibody-binding beads (e.g., Protein A/G) to pull down the antibody-protein complexes.[18]
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins and then elute the captured protein complexes.[18]
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the target protein and the E3 ligase to confirm their co-precipitation.[18]
Visualizing the Pathways and Workflows
Diagrams created using the DOT language in Graphviz help to visualize the complex biological processes and experimental workflows involved in assessing the selectivity of pomalidomide-based degraders.
Caption: Mechanism of action for pomalidomide-based PROTACs.
Caption: Experimental workflow for assessing degrader selectivity.
By employing these rigorous experimental approaches and analytical frameworks, researchers can effectively characterize the selectivity of pomalidomide-based degraders, paving the way for the development of safer and more effective targeted protein degradation therapies.
References
- 1. pelagobio.com [pelagobio.com]
- 2. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Precise Conformational Control Yielding Highly Potent and Exceptionally Selective BRD4 Degraders with Strong Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An updated patent review of BRD4 degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. selvita.com [selvita.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. promega.com [promega.com]
- 16. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Pomalidomide vs. Thalidomide-Based PROTACs: A Comparative Analysis for Targeted Protein Degradation
A deep dive into the performance, selectivity, and experimental validation of two key classes of Cereblon-recruiting PROTACs, providing researchers with the data and methodologies to make informed decisions in the design of next-generation protein degraders.
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of many successful PROTACs is the E3 ligase recruiter, with derivatives of the immunomodulatory drugs (IMiDs) thalidomide and pomalidomide being widely employed to engage the Cereblon (CRBN) E3 ubiquitin ligase complex. This guide provides a comprehensive comparative analysis of pomalidomide- and thalidomide-based PROTACs, supported by experimental data and detailed protocols to aid researchers in drug development.
Executive Summary
Pomalidomide and thalidomide are foundational E3 ligase ligands in PROTAC design, both effectively hijacking the CRL4-CRBN complex to induce degradation of target proteins.[1] While structurally similar, nuanced differences in their binding affinity for CRBN and the consequences of linker attachment position significantly impact the resulting PROTAC's potency, selectivity, and off-target effects.
Pomalidomide generally exhibits a stronger binding affinity for CRBN compared to thalidomide, which can translate to more efficient formation of the ternary complex (PROTAC-target protein-E3 ligase) and consequently, more potent protein degradation.[1][2] However, pomalidomide's inherent ability to induce the degradation of endogenous zinc finger (ZF) proteins presents a notable off-target liability.[3][4] Strategic modification, such as attaching the linker at the C5 position of the pomalidomide phthalimide ring, has been shown to mitigate these off-target effects while preserving on-target potency.[3]
Thalidomide-based PROTACs, while sometimes exhibiting lower potency than their pomalidomide counterparts, remain a valuable tool. The choice between pomalidomide and thalidomide is therefore not straightforward and depends on the specific target protein, the desired selectivity profile, and the overall therapeutic goals. This guide will delve into the quantitative data and experimental workflows necessary to navigate these choices.
Performance Comparison: Pomalidomide vs. Thalidomide-Based PROTACs
The efficacy of PROTACs is typically quantified by their DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation). The following tables summarize comparative data for PROTACs targeting the well-characterized Bromodomain and Extra-Terminal (BET) protein BRD4.
| E3 Ligase Ligand | PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Pomalidomide | ARV-825 | BRD4 | RS4;11 | <1 | >95 |
| Thalidomide derivative | dBET1 | BRD4 | MV4;11 | ~1.8 | >95 |
| Thalidomide | PROTAC 3 | BRD4 | RS4;11 | ~0.1-0.3 | Not Reported |
| Pomalidomide | Compound 21 | BRD4 | THP-1 | Not Reported | >75 at 1µM |
Note: Data is compiled from different studies and experimental conditions may vary.[1]
Signaling Pathways and Mechanism of Action
Both pomalidomide- and thalidomide-based PROTACs function by hijacking the CRL4-CRBN E3 ubiquitin ligase complex.[5] The PROTAC molecule acts as a bridge, bringing the target protein of interest (POI) into close proximity with the E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[6][7]
Caption: Mechanism of protein degradation by CRBN-recruiting PROTACs.
Experimental Protocols
To rigorously evaluate and compare pomalidomide- and thalidomide-based PROTACs, a series of key experiments are essential. The following sections provide detailed methodologies for these assays.
Western Blot for Protein Degradation
This is a fundamental assay to quantify the reduction in target protein levels following PROTAC treatment.[7]
Caption: Step-by-step workflow for Western blot analysis.
Methodology:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Denature the protein lysates by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and a chemiluminescence imager. Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation.
In Vitro Ubiquitination Assay
This assay directly measures the ability of a PROTAC to induce the ubiquitination of its target protein in a reconstituted system.[8]
Caption: Key steps in an in vitro ubiquitination assay.
Methodology:
-
Reaction Setup: In a microcentrifuge tube on ice, combine the purified components of the ubiquitination cascade: E1 activating enzyme, E2 conjugating enzyme, the E3 ligase (CRBN complex), the target protein, ubiquitin, and ATP.
-
PROTAC Addition: Add the PROTAC at various concentrations to the reaction mixtures. Include a "no PROTAC" control.
-
Incubation: Initiate the reaction by incubating the tubes at 37°C for a specified time (e.g., 60-120 minutes).
-
Reaction Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Western Blot Analysis: Analyze the reaction products by Western blotting using an antibody against the target protein. A ladder of higher molecular weight bands above the unmodified target protein indicates successful polyubiquitination.
Cell Viability Assay
This assay assesses the cytotoxic effects of the PROTAC on cells, providing insights into its therapeutic window.[9]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a defined period (e.g., 72 hours). Include a vehicle-only control.
-
Viability Reagent Addition: Add a cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) to each well according to the manufacturer's protocol.
-
Signal Measurement: Measure the luminescence, absorbance, or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated cells and plot the cell viability against the PROTAC concentration to determine the IC50 (the concentration that inhibits cell growth by 50%).
Conclusion
The choice between pomalidomide- and thalidomide-based PROTACs is a critical decision in the design of effective and selective protein degraders. Pomalidomide's higher affinity for CRBN often leads to more potent degraders, but this can be accompanied by off-target effects on zinc finger proteins.[1][3] Thalidomide offers a viable alternative, and careful optimization of the linker and warhead can yield highly effective PROTACs. The experimental protocols outlined in this guide provide a robust framework for the head-to-head comparison of these two classes of molecules, enabling researchers to select the optimal E3 ligase ligand for their specific therapeutic target and advance the development of novel protein-degrading drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
Quantitative Proteomics for Pomalidomide PROTAC Target Validation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of quantitative proteomics with alternative methods for validating the targets of pomalidomide-based Proteolysis Targeting Chimeras (PROTACs). We will delve into supporting experimental data, provide detailed protocols, and visualize key processes to empower your drug discovery research.
Pomalidomide and its analogs are widely used as E3 ligase recruiters in PROTACs, specifically engaging the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] The resulting ternary complex between the target protein, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3] Validating the specific and efficient degradation of the intended target while assessing potential off-target effects is a critical step in PROTAC development.[3] Quantitative proteomics has emerged as a powerful, unbiased tool for this purpose.[4]
Comparative Analysis of Target Validation Techniques
While quantitative proteomics offers a global view of the proteome, orthogonal methods are essential for a comprehensive validation strategy. The following table compares the key features of quantitative proteomics, Western Blotting, and HiBiT assays.
| Feature | Quantitative Proteomics (e.g., TMT-based) | Western Blot | HiBiT Assay |
| Principle | Unbiased, mass spectrometry-based quantification of thousands of proteins across multiple samples.[4] | Antibody-based detection of a specific protein. | Luminescence-based detection of a HiBiT-tagged protein. |
| Scope | Proteome-wide | Single target | Single target |
| Key Outputs | Fold change of all identified proteins, identification of on- and off-targets. | Relative protein abundance, DC50, Dmax. | Real-time degradation kinetics, DC50, Dmax. |
| Advantages | Comprehensive, unbiased discovery of on-target and off-target effects.[3] | Widely accessible, relatively low cost, established method. | High sensitivity, broad dynamic range, real-time measurements. |
| Disadvantages | Requires specialized equipment and bioinformatics expertise, can be expensive and time-consuming. | Dependent on antibody specificity and availability, semi-quantitative. | Requires genetic modification of the target protein. |
Quantitative Data Presentation
On-Target Degradation: Pomalidomide vs. VHL-based PROTACs
The choice of E3 ligase recruiter can significantly impact the potency and degradation kinetics of a PROTAC. Below is a comparison of a pomalidomide (CRBN-based) and a VHL-based PROTAC targeting BRD4.
| PROTAC | E3 Ligase Recruiter | Target | Cell Line | DC50 | Dmax | Reference |
| ARV-825 | Pomalidomide | BRD4 | Jurkat | <1 nM | >95% | [5] |
| VHL-based PROTAC | VHL ligand | BRD4 | VCaP | 1.0 nM | Not Specified | [5] |
Note: Direct comparison can be challenging due to different cell lines and experimental conditions. However, both demonstrate high-potency degradation.
Off-Target Effects of Pomalidomide-Based PROTACs
A known liability of pomalidomide-based PROTACs is the potential for off-target degradation of zinc-finger (ZF) proteins.[6][7] Quantitative proteomics is instrumental in identifying these unintended targets.
| Protein | Function | Fold Change (PROTAC vs. Control) | Identification Method | Reference |
| ZNF267 | Transcription factor | -2.5 | Quantitative Mass Spectrometry | [6] |
| ZNF597 | Transcription factor | -2.1 | Quantitative Mass Spectrometry | [6] |
| ZNF652 | Transcription factor | -1.8 | Quantitative Mass Spectrometry | [6] |
Note: This data is representative and highlights the ability of quantitative proteomics to uncover off-target liabilities.
Experimental Protocols
Quantitative Proteomics (TMT-based)
This protocol outlines a typical workflow for Tandem Mass Tag (TMT)-based quantitative proteomics to assess PROTAC-induced protein degradation.[5]
-
Cell Culture and PROTAC Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the pomalidomide-based PROTAC at various concentrations and time points. Include a DMSO-treated control.
-
Harvest cells and wash with ice-cold PBS.
-
-
Protein Extraction and Digestion:
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
-
Digest proteins into peptides overnight with trypsin.
-
-
TMT Labeling and Sample Pooling:
-
Label the peptide digests from each condition with a specific TMT isobaric tag according to the manufacturer's instructions.
-
Quench the labeling reaction.
-
Combine the labeled peptide samples in equal amounts.
-
-
LC-MS/MS Analysis:
-
Fractionate the pooled, labeled peptides using high-pH reversed-phase chromatography.
-
Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Process the raw mass spectrometry data using software such as Proteome Discoverer or MaxQuant.
-
Identify and quantify proteins based on the reporter ion intensities.
-
Perform statistical analysis to determine significantly regulated proteins.
-
Western Blot
This protocol describes the use of Western Blotting to validate the degradation of a specific target protein.[2][8]
-
Cell Culture and Treatment:
-
Plate cells and treat with a dose-response of the PROTAC and a vehicle control for a specified time.
-
-
Cell Lysis and Protein Quantification:
-
Lyse cells and collect the protein lysate.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, α-tubulin).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle control.
-
HiBiT Assay
This protocol details a lytic endpoint HiBiT assay for quantifying target protein degradation.[9]
-
Cell Line Generation:
-
Use CRISPR/Cas9 to knock-in the HiBiT tag at the endogenous locus of the target protein in the cell line of interest.
-
-
Cell Plating and Compound Treatment:
-
Plate the HiBiT-tagged cells in a white, opaque-bottom 96-well plate.
-
Prepare serial dilutions of the PROTAC and treat the cells for the desired time.
-
-
Lysis and Detection:
-
Add the Nano-Glo® HiBiT Lytic Detection System reagent, which contains the LgBiT protein and substrate, directly to the wells.
-
Incubate at room temperature to allow for cell lysis and signal generation.
-
-
Measurement and Data Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of protein degradation relative to the DMSO control to determine DC50 and Dmax values.
-
Visualizations
References
- 1. Bumped pomalidomide-based PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. benchchem.com [benchchem.com]
- 6. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
In Vivo Efficacy of Pomalidomide-Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in therapeutic intervention, shifting the paradigm from protein inhibition to targeted protein degradation. Pomalidomide, an immunomodulatory agent that binds to the Cereblon (CRBN) E3 ubiquitin ligase, is a widely utilized component in the design of these heterobifunctional molecules. This guide provides a comparative analysis of the in vivo efficacy of pomalidomide-based PROTACs against relevant alternatives, supported by experimental data from preclinical studies.
Mechanism of Action: Pomalidomide-Based PROTACs
Pomalidomide-based PROTACs function by inducing proximity between the target protein of interest (POI) and the CRBN E3 ligase complex. This ternary complex formation facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome. This catalytic process allows for the degradation of multiple target protein molecules by a single PROTAC molecule.
Safety Operating Guide
Essential Safety and Disposal Guidance for Pomalidomide 4'-alkylC4-azide
Researchers and laboratory personnel must exercise extreme caution when handling Pomalidomide 4'-alkylC4-azide, a functionalized cereblon ligand used in PROTAC® research.[1][2] This compound is a derivative of Pomalidomide, a substance known to be toxic if swallowed, harmful in contact with skin, and may damage fertility or an unborn child.[3] Adherence to the following operational and disposal plans is critical to ensure personal safety and minimize environmental contamination.
Personal Protective Equipment (PPE) and Engineering Controls
Proper personal protective equipment and engineering controls are the first line of defense against exposure.
| Control Type | Specification |
| Engineering Controls | Work with this compound should be conducted in a designated laboratory fume hood to ensure adequate ventilation.[3] |
| Eye Protection | Safety glasses with side shields or goggles are mandatory. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) must be worn. Change gloves immediately if contaminated. |
| Skin and Body Protection | A lab coat or protective clothing is required. Ensure complete coverage to prevent skin contact.[3] |
| Respiratory Protection | In case of inadequate ventilation or potential for aerosolization, a NIOSH-approved respirator should be used.[4] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to mitigate risks.
-
Preparation : Before handling, ensure all necessary PPE is correctly worn and the fume hood is functioning properly. Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[3][4]
-
Weighing and Aliquoting : Conduct all weighing and solution preparation within the fume hood. Avoid creating dust.
-
Dissolving : This product is intended for use in onward chemistry and can be dissolved in suitable solvents.[1][2]
-
During Use : Keep containers tightly closed when not in use. Avoid contact with skin, eyes, and clothing. Do not breathe dust, fumes, gas, mist, vapors, or spray.[3]
-
Post-Handling : Wash hands thoroughly after handling the compound.[3] Decontaminate all surfaces and equipment that may have come into contact with the chemical.
Emergency Procedures
In the event of an exposure or spill, immediate action is required.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[4]
-
Skin Contact : Wash off immediately with plenty of water for at least 15 minutes.[4] Remove contaminated clothing. If symptoms occur, get medical advice.[3]
-
Ingestion : If swallowed, immediately call a POISON CENTER or doctor/physician.[3] Wash out the mouth with water if the person is conscious. Never give anything by mouth to an unconscious person.[3]
-
Inhalation : Remove the person to fresh air and keep them comfortable for breathing.[3] If not breathing, give artificial respiration. Get immediate medical attention.[3]
-
Spill : For small spills, carefully sweep up the solid material and place it into a suitable, closed container for disposal.[4] Avoid generating dust. For larger spills, follow institutional protocols for hazardous chemical spills.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste : Collect all solid waste, including contaminated PPE (gloves, lab coats), weighing paper, and empty containers, in a designated, labeled hazardous waste container.
-
Liquid Waste : Collect all liquid waste, including unused solutions and solvent rinses, in a designated, labeled hazardous waste container.
-
Disposal : Dispose of all waste contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.[3][4] Do not dispose of it down the drain or in regular trash.
Compound Data
| Property | Value |
| Molecular Weight | 370.37 g/mol [1] |
| Formula | C17H18N6O4[1] |
| Storage | Store at -20°C[1] |
| Purity | ≥95% (HPLC)[1] |
| CAS Number | 2758431-96-6[1] |
Experimental Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
